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  • Product: Benzyl (2-oxopiperidin-3-yl)carbamate
  • CAS: 38150-56-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Benzyl (2-oxopiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Benzyl (2-oxopiperidin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl (2-oxopiperidin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from established principles of organic chemistry and data from structurally related molecules, this document will explore its chemical architecture, physicochemical properties, potential synthetic routes, and prospective biological significance.

Molecular Architecture and Physicochemical Identity

Benzyl (2-oxopiperidin-3-yl)carbamate possesses a core structure featuring a six-membered piperidinone ring substituted at the 3-position with a benzyl carbamate group. The presence of a chiral center at the C3 position of the piperidinone ring means the molecule can exist as two enantiomers, (R) and (S).

The fundamental properties of this molecule are summarized below:

PropertyValueSource
Molecular Formula C13H16N2O3[1]
Molecular Weight 248.28 g/mol [1]
CAS Number 722499-65-2 ((R)-enantiomer)[2]

The carbamate functional group, an ester of carbamic acid, and the lactam (cyclic amide) within the piperidinone ring are key determinants of the molecule's chemical reactivity and potential for biological interactions. The benzyl group provides a significant hydrophobic character to the molecule.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

The synthesis would likely proceed via a nucleophilic acyl substitution reaction. The amino group of 3-aminopiperidin-2-one acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 3-aminopiperidin-2-one 3-Aminopiperidin-2-one Reaction Nucleophilic Acyl Substitution 3-aminopiperidin-2-one->Reaction Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Target Benzyl (2-oxopiperidin-3-yl)carbamate Reaction->Target Byproduct Triethylammonium chloride Reaction->Byproduct

Caption: Proposed synthesis of Benzyl (2-oxopiperidin-3-yl)carbamate.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm region), the benzylic protons (-CH₂-) as a singlet around 5.1 ppm, and signals for the protons on the piperidinone ring.[3]

  • ¹³C NMR: The carbon NMR spectrum would reveal characteristic peaks for the carbonyl carbons of the carbamate and the lactam, as well as the aromatic carbons of the benzyl group.[4]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate and the lactam functionalities, typically in the range of 1650-1750 cm⁻¹.[4] N-H stretching vibrations from the carbamate and the lactam would also be observable.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 248.1161 Da.[1]

Potential Biological Activity and Applications

While no specific biological activities have been reported for Benzyl (2-oxopiperidin-3-yl)carbamate, the carbamate and piperidinone moieties are present in numerous biologically active compounds.

Carbamates in Drug Discovery

Carbamates are a well-established class of compounds with a broad range of biological activities.[5] Many carbamate-containing molecules act as inhibitors of enzymes, particularly cholinesterases.[6][7] This inhibitory action stems from the ability of the carbamate group to carbamoylate the active site of the enzyme.[6]

Piperidinone-Containing Compounds

The piperidinone scaffold is a common feature in many natural products and synthetic molecules with diverse pharmacological properties, including anticancer and antibacterial activities.[8] For instance, derivatives of (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, a related compound, have been investigated.[9]

Prospective Research Directions

Given the structural motifs present in Benzyl (2-oxopiperidin-3-yl)carbamate, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Future research could focus on:

  • Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, such as histone deacetylases (HDACs) or other hydrolases, could reveal potential inhibitory activity.[10]

  • Anticancer and Antimicrobial Screening: Evaluating the cytotoxicity of the compound against various cancer cell lines and its activity against a range of bacterial and fungal strains.

  • Analogue Synthesis: Systematic modification of the benzyl and piperidinone moieties could lead to the discovery of compounds with enhanced potency and selectivity.

G cluster_core Core Compound cluster_screening Biological Screening cluster_development Lead Optimization Core Benzyl (2-oxopiperidin-3-yl)carbamate Enzyme Enzyme Inhibition Assays (e.g., HDAC, Cholinesterases) Core->Enzyme Cell Anticancer & Antimicrobial Assays Core->Cell Analogue Analogue Synthesis (Structure-Activity Relationship) Enzyme->Analogue Cell->Analogue Lead Lead Compound Identification Analogue->Lead

Caption: Drug discovery workflow for Benzyl (2-oxopiperidin-3-yl)carbamate.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and analysis of Benzyl (2-oxopiperidin-3-yl)carbamate.

Synthesis of Benzyl (2-oxopiperidin-3-yl)carbamate
  • Dissolve 3-aminopiperidin-2-one (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • IR Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) for liquid samples, or prepare a KBr pellet for solid samples.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI).

Safety and Handling

Carbamates as a class can exhibit toxicity through the inhibition of acetylcholinesterase.[5][11] Therefore, Benzyl (2-oxopiperidin-3-yl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

  • Reagentia. (R)-Benzyl (2-oxopiperidin-3-yl)
  • Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • The Royal Society of Chemistry. (2020).
  • PubChemLite. Benzyl n-[(3s)
  • PubChem. (S)-Benzyl (2,6-dioxopiperidin-3-yl)
  • Küçükbay, H., & Buğday, N. (2014). Benzyl {2-[(2-(1H-Benzo[d][2][3][10]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. Molbank, 2014(3), M828.

  • ChemScene. Benzyl (S)-(2-oxoazetidin-3-yl)
  • Hoffman Fine Chemicals. Benzyl-N-[(3S)
  • BLDpharm. (S)-Benzyl (2-oxoazetidin-3-yl)
  • ResearchGate. Benzyl {2-[(2-(1H-Benzo[d][2][3][10]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate.

  • ChemicalBook.
  • ChemSynthesis.
  • Benchchem.
  • NIST.
  • Wikipedia.
  • White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.
  • Sigma-Aldrich. (S)-Benzyl (2-oxooxetan-3-yl)
  • ECHEMI. BENZYL (3-BROMO-2-OXOPROPYL)
  • Cole, J. B., & Roberts, D. M. (2023). Carbamate Toxicity. In StatPearls.
  • Google Patents. (2012).
  • ChemicalBook. benzyl allyl(2-oxoethyl)
  • ResearchGate.
  • ChemDiv. Compound benzyl [2-(3-methylanilino)
  • Orion Cientific. (R)-benzyl (2-oxopiperidin-3-yl)
  • Nickson, C. (2020). Organophosphorus agents. LITFL.
  • Eisenkraft, A., & Shih, R. (2006). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in Israel. IMAJ-RAMBAM, 8(11), 772-776.
  • Pharmaffiliates. Benzyl 1-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)
  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA.

Sources

Exploratory

Technical Guide: Solubility Profile of Benzyl (2-oxopiperidin-3-yl)carbamate

The following technical guide details the solubility profile, handling protocols, and physicochemical behavior of Benzyl (2-oxopiperidin-3-yl)carbamate. It is structured to provide actionable intelligence for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and physicochemical behavior of Benzyl (2-oxopiperidin-3-yl)carbamate. It is structured to provide actionable intelligence for researchers optimizing biological assays or chemical synthesis.

[1]

Executive Summary

Benzyl (2-oxopiperidin-3-yl)carbamate (CAS: 722499-65-2 / 95582-17-5 for S-isomer) represents a structural class of Cbz-protected amino-lactams often utilized as intermediates in peptidomimetic synthesis or as pharmacophores in drug discovery.[1][2]

The compound exhibits a Type II Solubility Profile : high solubility in polar aprotic solvents (DMSO, DMF) and negligible thermodynamic solubility in aqueous media. This dichotomy presents a critical risk of "crash-out" (precipitation) during the transition from organic stock solutions to aqueous biological buffers.[1] This guide defines the mechanistic basis of this profile and establishes protocols to mitigate aggregation-induced assay artifacts.

Physicochemical Architecture & Solvation Mechanisms

To understand the solubility behavior, we must analyze the competition between crystal lattice energy and solvation enthalpy.

Structural Determinants[1][3]
  • The Hydrophobic Cap (Cbz Group): The benzyloxycarbonyl (Cbz) moiety introduces a significant lipophilic domain.[1] The aromatic ring facilitates

    
     stacking in the solid state, increasing lattice energy and resisting dissolution in water.
    
  • The Polar Core (Lactam Ring): The 2-oxopiperidine (lactam) ring contains both a hydrogen bond donor (NH) and an acceptor (C=O).[1] While polar, the rigidity of the ring limits the entropic freedom required for hydration.

  • Absence of Ionization: Unlike its precursor amino acid (ornithine), the lactamization removes the ionizable carboxylic acid. Consequently, pH adjustment (within physiological range 5-9) has minimal effect on solubility, as the compound remains neutral.[1]

The Solvent Paradox: DMSO vs. Water[4]
FeatureDMSO (Dimethyl Sulfoxide)Water (

)
Interaction Type Dipole-dipole, H-bond acceptance.[1]H-bond network (donor/acceptor).[1]
Solvation Power High. DMSO disrupts the intermolecular H-bonds of the lactam and solvates the aromatic Cbz group via dispersion forces.[1]Low. The hydrophobic effect dominates. Water molecules form an ordered "cage" around the benzyl group (entropic penalty), driving aggregation.
Expected Solubility > 100 mM (Freely Soluble)< 100 µM (Practically Insoluble)
Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic transition from stable DMSO solvate to aqueous precipitation.

SolvationDynamics cluster_0 Critical Failure Mode Solid Solid Crystalline Compound DMSOSolvate DMSO Solvated Species (Thermodynamically Stable) Solid->DMSOSolvate + DMSO (Enthalpic Gain) AqMetastable Aqueous Dilution (Metastable/Supersaturated) DMSOSolvate->AqMetastable + Buffer (1:1000) (Kinetic Phase) Aggregate Amorphous Aggregate (Precipitate) AqMetastable->Aggregate Time > t_crit (Hydrophobic Effect) Aggregate->Solid Ostwald Ripening

Caption: Figure 1. Solvation trajectory showing the risk of precipitation upon aqueous dilution. The 'Metastable' phase is transient; without stabilization, the hydrophobic Cbz group drives aggregation.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable 50 mM stock solution free of micro-seeds.

  • Weighing: Weigh approximately 12.4 mg of Benzyl (2-oxopiperidin-3-yl)carbamate (MW ≈ 248.28 g/mol ) into a glass vial. Avoid plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes. The solution should be optically clear.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce moisture uptake (hygroscopicity), which drastically reduces the solubility of this compound.[1] Limit to 3 freeze-thaw cycles.

Protocol B: Kinetic Solubility Assessment (The "Shift" Assay)

Objective: Determine the maximum concentration tolerable in a biological assay (e.g., cell culture media) before precipitation occurs.

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 50 mM down to 0.1 mM).

  • Dilution Step: Transfer 2 µL of each DMSO stock into 198 µL of PBS (Phosphate Buffered Saline) or Assay Media in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).[1]

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

    • Threshold: An increase in OD620 > 0.005 above the blank indicates precipitation.

  • Result: The highest concentration with no turbidity is your Kinetic Solubility Limit .

Handling & Troubleshooting Guide

The "Crash-Out" Phenomenon

When a DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses away from the compound faster than water can solvate it. This creates a local supersaturated zone where the compound precipitates.

Mitigation Strategy: The Intermediate Dilution Never dilute >1000-fold in a single step (e.g., 10 mM stock


 10 µM assay). Use an intermediate step.

DilutionWorkflow Stock 50 mM Stock (100% DMSO) Inter Intermediate: 500 µM (10% DMSO) Solvent: 90% Buffer / 10% DMSO Stock->Inter 1:100 Dilution (Prevents Shock Precipitation) Final Final Assay: 5 µM (0.1% DMSO) Solvent: 99.9% Buffer Inter->Final 1:100 Dilution (Safe Zone)

Caption: Figure 2. Recommended serial dilution workflow to maintain compound solubility during assay preparation.

Quantitative Data Summary (Estimated)

Based on structural analogs (Cbz-Ornithine lactams) and general solubility databases:

ParameterValue / RangeNotes
DMSO Solubility > 50 mg/mL (> 200 mM)Excellent.[1] Exothermic dissolution.
Water Solubility < 0.05 mg/mL (< 200 µM)Poor.[1] Driven by hydrophobic Cbz group.
LogP (Octanol/Water) ~ 1.5 - 2.0Moderately lipophilic.[1]
Stability in DMSO High (> 1 year at -20°C)Avoid water contamination.[1]
Stability in Water Hydrolytically stableLactam/Carbamate bonds are stable at neutral pH.[1]

References

  • Compound Identification & Properties

    • PubChem Compound Summary for CID 7021513 (Stereoisomer).[1] National Center for Biotechnology Information (2025).[1] Link[1]

    • Sigma-Aldrich Product Sheet: Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (Analog).[1] Merck KGaA. Link

  • Solubility & Stock Preparation Methodologies

    • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for kinetic solubility protocols).
    • Solubility and Thermodynamics Data of Cabozantinib Malate in DMSO+Water Mixtures.[3] PubMed (2023).[1] Provides thermodynamic basis for DMSO/Water cosolvent behavior.[3] Link

  • Synthesis & Chemical Context

    • Preparation of Mono-Cbz Protected Guanidines.[1] Organic Syntheses (2015).[1][4] Discusses Cbz group hydrophobicity and handling. Link[1]

    • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.[5] Link[1]

Disclaimer: This guide is based on theoretical physicochemical principles and data from structural analogs. Always perform a pilot solubility test (Protocol B) with your specific lot of material before committing to large-scale assays.[1]

Sources

Foundational

Technical Monograph: Safety, Handling, and Toxicological Assessment of Benzyl (2-oxopiperidin-3-yl)carbamate

Chemical Identity & Physicochemical Characterization[1][2] Benzyl (2-oxopiperidin-3-yl)carbamate is a specialized chiral building block used primarily in the synthesis of peptidomimetics, protease inhibitors, and glutama...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Characterization[1][2]

Benzyl (2-oxopiperidin-3-yl)carbamate is a specialized chiral building block used primarily in the synthesis of peptidomimetics, protease inhibitors, and glutamate receptor modulators. It represents a protected form of "Ornithine lactam," where the


-amine is masked by a Carboxybenzyl (Cbz/Z) group to prevent side reactions during peptide coupling.
Structural Specifications
  • IUPAC Name: Benzyl (2-oxopiperidin-3-yl)carbamate[1]

  • Common Synonyms: Z-Ornithine lactam; Cbz-3-amino-2-piperidinone; 3-(Benzyloxfycarbonylamino)-2-piperidinone

  • CAS Numbers:

    • Racemic: 1939-27-1

    • (S)-Enantiomer: 26054-60-4 (Often cited for analogs, specific stereochemistry is critical in drug design)

    • (R)-Enantiomer: 722499-65-2[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 248.28 g/mol

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance to Safety
Physical State White to off-white crystalline solidDust inhalation hazard during weighing.
Melting Point 118–122 °CThermally stable under standard storage; low risk of melt-flow during transport.
Solubility DMSO, DMF, Methanol, DCMRequires chemically resistant gloves (Nitrile/Laminate) for handling solutions.
Water Solubility Low / Sparingly SolubleBiological uptake is lipophilicity-driven; difficult to flush from eyes with water alone.
Partition Coeff. LogP ~ 1.5 (Predicted)Moderate membrane permeability; potential for dermal absorption.

Hazard Identification (GHS Classification)

While specific toxicological datasets for this intermediate are often proprietary, a Read-Across Assessment based on structural analogs (Benzyl carbamate and 3-aminopiperidin-2-one) dictates the following precautionary classification.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][3][4] (Estimated LD50: 500–2000 mg/kg based on carbamate analogs).

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing.[6][7]

Toxicological Profile & Metabolic Fate

To understand the toxicity of this molecule, one must analyze its metabolic degradation. The toxicity is bipartite: driven by the intact carbamate and its hydrolysis products.

Metabolic Hydrolysis Pathway

In vivo, or under strong acidic/basic conditions, the molecule undergoes hydrolysis. The Cbz group is cleaved (often via esterase activity or acid hydrolysis), and the lactam ring may open depending on pH.

MetabolicPathway Parent Benzyl (2-oxopiperidin-3-yl)carbamate (Lipophilic Parent) Intermed Hydrolysis / Metabolism (Liver Carboxylesterases) Parent->Intermed Metabolite1 Benzyl Alcohol (Oxidizes to Benzoic Acid) Intermed->Metabolite1 Cleavage Metabolite2 3-Amino-2-piperidinone (Ornithine Lactam) Intermed->Metabolite2 Cleavage Metabolite3 CO2 Intermed->Metabolite3 Ornithine L-Ornithine (Urea Cycle Amino Acid) Metabolite2->Ornithine Lactam Hydrolysis (Slow)

Figure 1: Predicted metabolic degradation pathway. The primary toxicological concern is the acute irritation from the parent compound and the CNS depressant effects of high-dose Benzyl Alcohol release.

Specific Toxicological Endpoints
  • Acute Oral Toxicity:

    • Mechanism:[8][9] Carbamates can exhibit weak acetylcholinesterase (AChE) inhibition, though bulky groups like Cbz significantly reduce this potential compared to methyl-carbamates.

    • Data Bridge: Analogous Benzyl carbamate (CAS 621-84-1) has an oral LD50 of ~2500 mg/kg in rats [1]. However, the piperidone moiety adds amine-like reactivity, suggesting a conservative estimate of Category 4 (Harmful) .

  • Sensitization (Skin/Respiratory):

    • Risk:[2][4][5][10] Moderate. While 6-membered lactams (delta-lactams) are chemically more stable and less acylating than 4-membered beta-lactams (penicillins), they can still act as haptens if the ring opens and binds to serum proteins.

    • Observation: Researchers with known beta-lactam hypersensitivity should handle this compound with elevated respiratory precautions.

  • Carcinogenicity:

    • The Cbz group cleaves to Benzyl alcohol. While Benzyl alcohol is generally recognized as safe (GRAS) in low doses, high chronic exposure to carbamates is monitored. No specific carcinogenicity data exists for this specific CAS.

Occupational Safety & Handling Protocol

This protocol is designed to be self-validating : the engineering controls prevent exposure, while the PPE serves as a secondary fail-safe.

Engineering Controls & PPE Matrix
Control LevelRequirementRationale
Primary Barrier Chemical Fume HoodEssential. Prevents inhalation of fine crystalline dust during weighing.
Glove Material Nitrile (Double Gloving) 0.11mm minimum thickness. Latex is permeable to many organic solvents (DCM/DMF) used to dissolve this compound.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient if working with solutions that can splash; the compound is an eye irritant.
Respiratory N95 (Solids) / Half-mask (Solutions)Required only if working outside a hood (not recommended).
Safe Handling Workflow

The following workflow integrates safety checks into the experimental procedure.

SafetyWorkflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Disposal Phase Check 1. PPE & Engineering Check (Hood Flow > 100 fpm) Weigh 2. Weighing (Use Anti-static Gun to reduce dust) Check->Weigh Pass Solubilize 3. Solubilization (Add solvent SLOWLY to solid) Weigh->Solubilize Transfer in Closed Vessel React 4. Reaction / Deprotection (If H2/Pd used: Ground equipment) Solubilize->React Quench 5. Quench & Waste (Segregate: Halogenated vs Non-Hal) React->Quench

Figure 2: Operational workflow emphasizing containment and static control during the solid handling phase.

Critical Application Note: Deprotection Risks

This molecule is an intermediate. The next step usually involves removing the Cbz group.[8][11]

  • Hydrogenolysis (H2/Pd-C): Extreme fire hazard. Ensure the reaction vessel is purged with Nitrogen/Argon before introducing Hydrogen. The catalyst (Pd/C) is pyrophoric when dry.

  • Acidolysis (HBr/AcOH): Corrosive hazard. Requires acid-resistant gloves and neutralization protocols before disposal.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes .[6][12] Note: The compound is lipophilic; water alone may not fully remove it. Isotonic saline is preferred if available.

  • Skin Contact: Wash with soap and water.[6] Do not use alcohol/solvents to clean skin, as this enhances transdermal absorption.

  • Spill Cleanup:

    • Dampen the solid with a mist of water or inert oil (to prevent dust).

    • Sweep into a sealable container.

    • Clean surface with a detergent solution (surfactant required to solubilize the carbamate).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12106, Benzyl carbamate. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-aminopiperidin-2-one. ECHA. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation methods for Cbz-protected aminopiperidones

Application Note: Chemoselective Catalytic Hydrogenation of Cbz-Protected Aminopiperidones Abstract The removal of Carboxybenzyl (Cbz) protecting groups from aminopiperidones presents a unique chemoselective challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Hydrogenation of Cbz-Protected Aminopiperidones

Abstract

The removal of Carboxybenzyl (Cbz) protecting groups from aminopiperidones presents a unique chemoselective challenge in medicinal chemistry. The piperidone core—containing both a secondary amine and a ketone within a six-membered ring—is prone to three competing reaction pathways during hydrogenation: (1) the desired deprotection,[1] (2) over-reduction of the ketone to an alcohol, and (3) reductive amination leading to dimerization. This guide details optimized protocols to achieve exclusive Cbz cleavage while preserving the ketone functionality and preventing self-condensation, utilizing acid-mediated catalytic hydrogenolysis and transfer hydrogenation techniques.

Introduction & Mechanistic Challenge

Aminopiperidones are critical scaffolds in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic drugs. However, standard hydrogenation conditions (Pd/C, H₂, neutral solvent) often fail for these substrates.

The Chemoselectivity Triad

The researcher must balance three competing rates of reaction (


):
  • 
     (Deprotection):  Hydrogenolysis of the Benzyl-N bond.
    
  • 
     (Ketone Reduction):  Hydrogenation of the C=O bond to a secondary alcohol.
    
  • 
     (Dimerization):  The newly formed free amine attacks the ketone of a neighboring molecule (or intramolecularly), forming an imine that is rapidly reduced to a dimer.
    

Key Insight: In neutral media,


 often exceeds 

because the formed amine is a potent nucleophile. To suppress this, the amine must be protonated immediately upon formation.
Mechanistic Pathway Diagram

ReactionPathways Start Cbz-Aminopiperidone (Starting Material) Intermediate Free Aminopiperidone (Transient Species) Start->Intermediate Pd/C, H2 (Deprotection) Side_Alcohol Cbz-Amino Alcohol (Over-reduction) Start->Side_Alcohol Excess H2, Active Catalyst (Ketone Reduction) Desired Aminopiperidone Salt (Target Product) Intermediate->Desired + Acid (HCl/AcOH) (Protonation) Side_Imine Schiff Base (Intermediate) Intermediate->Side_Imine Neutral pH (Condensation) Side_Dimer Secondary Amine Dimer (Irreversible Impurity) Side_Imine->Side_Dimer Pd/C, H2 (Reductive Amination)

Figure 1: Reaction network showing the competition between deprotection, over-reduction, and dimerization. The "Acid Trap" pathway (Green) is critical for success.

Critical Control Parameters

ParameterRecommendationScientific Rationale
Catalyst 5% or 10% Pd/C (Type: Degussa or dry) Platinum (PtO₂) is too aggressive and will reduce the ketone. Pd(OH)₂ (Pearlman’s) is effective but requires careful monitoring to avoid ring hydrogenation.
Solvent Methanol (MeOH) or Ethanol (EtOH) High solubility for the ammonium salt product. Avoid THF if possible, as salt precipitation can coat the catalyst, stalling the reaction.
Additive HCl (1.1 - 2.0 equiv) or AcOH CRITICAL: Protonates the amine product (

), rendering it non-nucleophilic and preventing Schiff base formation (dimerization).
Pressure 1 atm (Balloon) to 3 bar Higher pressures favor ketone reduction (

). Atmospheric pressure is usually sufficient for Cbz removal.

Experimental Protocols

Protocol A: Acid-Mediated Hydrogenolysis (The Gold Standard)

Best for: Substrates prone to dimerization or where the ketone is sterically accessible.

Materials:

  • Substrate: Cbz-protected aminopiperidone (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous preferred)

  • Additive: 1.0 M HCl in Methanol or concentrated aqueous HCl (1.2 equiv)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).

  • Acidification: Add the HCl solution (1.2 equiv). Stir for 5 minutes. Note: Confirm pH is < 2 using litmus paper.

  • Inerting: Carefully add the Pd/C catalyst. WARNING: Pd/C is pyrophoric. Add under a stream of nitrogen or use a water-wet paste variant.

  • Hydrogenation: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x). Attach a hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at Room Temperature (20–25°C).

    • Monitoring: Check via TLC or LC-MS after 1 hour. Look for the disappearance of the Cbz carbamate peak.[1]

  • Work-up:

    • Flush system with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst.[2] Wash the pad with Methanol.

    • Crucial Step: The product is now the hydrochloride salt (

      
      ). Do not perform a basic aqueous workup if the free amine is unstable. Concentrate the filtrate in vacuo to obtain the solid salt.
      

Self-Validation Check:

  • If LC-MS shows M+M (dimer) mass, the acid equivalents were insufficient.

  • If LC-MS shows M+2 (alcohol), the reaction time was too long or the catalyst too active.

Protocol B: Catalytic Transfer Hydrogenation

Best for: Labs without H₂ gas lines or for highly sensitive ketones where H₂ gas causes over-reduction.

Materials:

  • Substrate: Cbz-protected aminopiperidone

  • Hydrogen Donor: Ammonium Formate (5.0 equiv) or 1,4-Cyclohexadiene (10.0 equiv)

  • Catalyst: 10% Pd/C (10-20 wt%)[3]

  • Solvent: Ethanol/Water (9:1)[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in Ethanol/Water (0.1 M).

  • Donor Addition: Add Ammonium Formate in one portion.

  • Catalyst Addition: Add Pd/C under nitrogen.

  • Activation: Heat the mixture to reflux (or 60°C) . Transfer hydrogenation typically has a higher activation energy than gas hydrogenation.

    • Observation: Evolution of CO₂ gas (bubbling) indicates the reaction is proceeding.

  • Termination: Monitor closely by TLC (usually complete in 1–4 hours).

  • Work-up: Filter through Celite. The excess ammonium formate will sublime during high-vacuum drying, or can be removed via an ion-exchange resin workup.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalled (<50% Conv.) Catalyst PoisoningSulfur or basic nitrogens may poison Pd. Add more catalyst or switch to Pd(OH)₂ (Pearlman's Catalyst).[3]
Dimer Formation Observed Insufficient AcidThe amine is deprotonating and attacking the ketone. Increase HCl to 2.0–2.5 equivalents.
Ketone Reduced to Alcohol Over-hydrogenationSwitch from MeOH to Ethyl Acetate (EtOAc) . Ketone reduction is significantly slower in EtOAc than in alcohols. Stop reaction immediately upon Cbz consumption.
Acetal Formation Solvent InteractionIn MeOH + Acid, the ketone may form a dimethyl acetal/ketal. Switch solvent to THF or Dioxane/Water.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on Cbz stability and removal conditions).

  • Felpin, F.-X., & Fouquet, E. (2010).[5][6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440–12445. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007).[5] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. (Alternative transfer hydrogenation method).[3][7][8] [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on chemoselectivity in hydrogenation).

Sources

Application

Application Note: Regioselective N-Alkylation of Benzyl (2-oxopiperidin-3-yl)carbamate

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of constrained peptidomimetics, specifically "Freidinger Lactams." [1] Executive Summary The N-alkylation of Benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of constrained peptidomimetics, specifically "Freidinger Lactams."

[1]

Executive Summary

The N-alkylation of Benzyl (2-oxopiperidin-3-yl)carbamate (Cbz-protected ornithine lactam) is a pivotal step in synthesizing conformationally constrained peptide mimics (Freidinger lactams). The reaction presents a regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the lactam nitrogen (


) and the carbamate nitrogen (

).

This guide details the thermodynamic and kinetic controls required to exclusively alkylate the


 position. We provide a robust Standard Protocol (NaH/DMF)  for high-throughput synthesis and a Phase-Transfer Protocol  for scale-up scenarios where moisture sensitivity is a concern.[1]

Strategic Analysis: The Regioselectivity Paradox

To achieve high yield, one must understand the acid-base chemistry governing this substrate.

pKa Landscape & Nucleophilicity

The substrate contains two acidic protons. Contrary to intuitive nucleophilicity trends, the acidity order does not dictate the alkylation site in the dianion species.

SiteFunctional GroupApprox. pKa (DMSO)Reactivity Status

Carbamate (Exocyclic)~12.0 - 13.0 High Acidity / Low Nucleophilicity. The anion is stabilized by delocalization into the benzyloxycarbonyl group, rendering it "hard" and sterically hindered.[1]

Lactam (Endocyclic)~17.0 - 18.0 Lower Acidity / High Nucleophilicity. Once deprotonated, this nitrogen is the preferred site for

attack due to higher electron density and better orbital accessibility.[1]
The Mechanistic Pathway

Successful alkylation requires the formation of a dianion (or at least the deprotonation of the less acidic lactam).

  • Base Addition (1.0 eq): Deprotonates

    
     (Kinetic & Thermodynamic product).
    
  • Base Addition (>2.0 eq): Deprotonates

    
    , forming the reactive dianion.
    
  • Alkylation: The electrophile (

    
    ) preferentially attacks 
    
    
    
    because the
    
    
    anion is sterically shielded by the bulky benzyl group and electronically deactivated by the carbamate resonance.
Reaction Pathway Diagram

ReactionPathway Figure 1: Stepwise deprotonation pathway. Alkylation occurs at the N-Lactam site of the dianion. Substrate Substrate (Neutral) MonoAnion Mono-Anion (N-Cbz deprotonated) Substrate->MonoAnion Base (1 eq) pKa ~12 Dianion Dianion (N-Cbz & N-Lac deprotonated) MonoAnion->Dianion Base (>1 eq) pKa ~17 Product Product (N1-Alkylated) Dianion->Product R-X (Electrophile) Selective Attack at N-Lac

[1]

Experimental Protocols

Protocol A: High-Fidelity Synthesis (NaH/DMF)

Best for: Small to mid-scale library synthesis, unreactive electrophiles, and high-value intermediates.[1]

Reagents:

  • Substrate: Benzyl (2-oxopiperidin-3-yl)carbamate (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.2 equiv)[1]

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the substrate in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution may turn yellow/orange, indicating dianion formation.
      
    • Critical Step: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation of the lactam

      
      .
      
  • Alkylation: Cool back to 0 °C (optional, depending on electrophile reactivity). Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT. Monitor by TLC or LCMS.

    • Typical Time: 1–4 hours for primary halides; 12–16 hours for hindered electrophiles.

  • Quench: Carefully add saturated aqueous

    
     at 0 °C.
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with

    
     (x2) and Brine (x1) to remove DMF. Dry over 
    
    
    
    .

Why this works: DMF is a polar aprotic solvent that effectively solvates the cation (


), leaving the "naked" dianion highly reactive. The excess base ensures the lactam remains deprotonated throughout the reaction.
Protocol B: Mild Phase-Transfer Catalysis (PTC)

Best for: Scale-up, moisture-sensitive substrates, or avoiding NaH safety hazards.[1]

Reagents:

  • Base: KOH (powdered) or Cs2CO3 (3.0 equiv)[1]

  • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)

  • Solvent: THF or Toluene (0.2 M)

Step-by-Step Procedure:

  • Mix: Charge flask with Substrate, powdered KOH, and TBAB.

  • Solvent: Add THF (or Toluene for higher temp).

  • Addition: Add Alkyl Halide (1.5 equiv).

  • Reaction: Heat to 40–60 °C with vigorous stirring.

    • Note: PTC reactions are often heterogeneous; vigorous stirring is required to maximize the interfacial surface area.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

Data & Optimization Guide

Solvent & Base Compatibility Table
ConditionBaseSolventTempOutcomeNote
Standard NaH (2.2 eq)DMF0°C

RT
Excellent Fast, high regioselectivity.[1]
Alternative LiHMDS (2.2 eq)THF-78°C

RT
Good Best for very sensitive electrophiles.[1]
Green/PTC KOH / TBABToluene60°CModerate Slower; good for simple benzylations.
Weak Base

AcetoneRefluxPoor

of base (~10) is insufficient for lactam.
Troubleshooting Common Issues

Issue 1: Low Conversion

  • Cause: Incomplete deprotonation of the lactam ring.

  • Solution: Ensure NaH is fresh. Increase base to 2.5 equiv. Switch solvent from THF to DMF or DMSO to increase anion nucleophilicity.

Issue 2: O-Alkylation (Imidate formation)

  • Cause: "Hard" electrophiles (e.g., MOM-Cl, SEM-Cl) attacking the carbonyl oxygen.[1]

  • Solution: Use a softer counter-cation (LiHMDS instead of NaH) or lower the temperature to -78 °C.

Issue 3: Elimination of Electrophile

  • Cause: The dianion acts as a base rather than a nucleophile (common with secondary alkyl halides).

  • Solution: Switch to Protocol B (PTC) which modulates basicity, or use a more reactive leaving group (Triflate) at lower temperatures.

References

  • Freidinger, R. M., et al. (1982). "Protected lactams as biosynthetic peptide mimetics." The Journal of Organic Chemistry, 47(1), 104–109. Link

    • Core Reference: Establishes the foundational protocol for synthesizing and alkyl
  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link

    • Context: Discusses the stability of Cbz groups under basic alkyl
  • Perrotta, E., et al. (2017).[2] "Regioselective synthesis of C3 alkylated and arylated benzothiophenes." Nature Communications, 8, 14801.[2] Link

    • Mechanistic Insight: Provides parallel insights into regioselectivity challenges in heterocyclic alkyl
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

    • Data Source: Authoritative source for pKa values of lactams and carbam

Sources

Method

Procedures for incorporating 3-amino-2-piperidone into peptidomimetics

Application Note: Strategic Incorporation of 3-Amino-2-Piperidone Scaffolds in Peptidomimetic Design Executive Summary The incorporation of 3-amino-2-piperidone (also known as a -lactam or ornithine lactam) into peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Amino-2-Piperidone Scaffolds in Peptidomimetic Design

Executive Summary

The incorporation of 3-amino-2-piperidone (also known as a


-lactam or ornithine lactam) into peptide backbones is a high-impact strategy for restricting conformational flexibility. By locking the 

(psi) and

(phi) torsional angles, this scaffold mimics type II and type II’

-turns, significantly enhancing proteolytic stability and receptor selectivity.

This guide details the procedures for incorporating this pharmacophore, focusing on two distinct methodologies:

  • The "Building Block" Approach: Coupling a pre-synthesized Fmoc-protected lactam acid (Fmoc-Api-OH).

  • The "Freidinger" On-Resin Cyclization: Generating the lactam ring directly on the solid phase via

    
    -alkylation.
    

Structural Significance & Mechanism

The 3-amino-2-piperidone scaffold acts as a dipeptide surrogate. In a standard peptide, the rotation around the


 and 

bonds allows for rapid degradation and "random coil" behavior.
  • The Constraint: The lactam ring forces the backbone nitrogen into a fixed position relative to the side chain, reducing the entropic cost of binding to a receptor.

  • The Mimicry: It closely replicates the geometry of an Ala-Pro or Gly-Pro turn but provides a hydrogen bond acceptor (the lactam carbonyl) and donor (the exocyclic amine) in a specific spatial arrangement.

Caption: The transition from a flexible linear peptide to a rigidified bioactive conformation via lactam insertion.

Protocol A: Solid-Phase Coupling of Fmoc-Api-OH (Building Block Method)

Use this method when the 3-amino-2-piperidone-6-carboxylic acid (Api) building block is commercially available or pre-synthesized.

Challenge: The primary difficulty is coupling the next amino acid to the secondary amine of the piperidone ring (the N-terminus of the scaffold). This amine is sterically hindered and electron-deficient due to the adjacent carbonyl.

Materials:
  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Building Block: Fmoc-Api-OH (Fmoc-3-amino-2-piperidone-6-carboxylic acid).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Procedure:
  • Coupling the Scaffold (C-Terminus):

    • The carboxyl group of Fmoc-Api-OH is relatively unhindered.

    • Mix: 3.0 eq Fmoc-Api-OH + 2.9 eq HATU + 6.0 eq DIPEA in DMF.

    • Activate: Allow pre-activation for 2 minutes.

    • Add: Transfer to the resin-bound amine.

    • Time: Shake for 60 minutes at Room Temperature (RT).

    • QC: Perform a Kaiser test (Ninhydrin). If not blue (negative), coupling is complete.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: The secondary amine is now exposed. It will likely not react with Ninhydrin (Kaiser test is unreliable for secondary amines). Use the Chloranil Test or Bromophenol Blue test for confirmation of free amine.

  • Coupling to the Hindered Secondary Amine (Critical Step):

    • Standard HBTU/DIC coupling often fails here.

    • Reagent Choice: Use HATU/HOAt or PyAOP . The 7-aza group in HOAt provides neighboring group participation that accelerates coupling to hindered amines [1].

    • Mix: 4.0 eq Next-Fmoc-Amino-Acid + 4.0 eq HATU + 4.0 eq HOAt + 8.0 eq DIPEA.

    • Reaction: Double couple.

      • Round 1: 2 hours at RT.

      • Round 2: Overnight at RT or 1 hour at 50°C (microwave assisted).

    • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Table 1: Coupling Reagent Performance for Hindered Secondary Amines

ReagentReactivityRacemization RiskRecommended Use
HBTU/HOBt LowLowStandard couplings only. Avoid here.
HATU/HOAt HighLow-MediumGold Standard for piperidone N-coupling.
PyAOP Very HighLowExcellent alternative if HATU fails.
PyBOP MediumLowGood for cyclization, less for hindered coupling.

Protocol B: On-Resin Synthesis (The "Freidinger" Cyclization)

Use this method to generate the scaffold directly on the peptide chain from linear precursors. This is ideal for combinatorial libraries.

Concept: This route utilizes an


-alkylated ornithine or lysine analogue where the side chain attacks the backbone amide nitrogen (or vice versa). However, the most robust modern adaptation involves reductive amination  or alkylation  of a backbone amide followed by cyclization.
Workflow Diagram:

Caption: General workflow for converting a linear precursor into the cyclic lactam on solid support.

Detailed Procedure (Reductive Amination Route):

This protocol generates the piperidone ring by cyclizing a side-chain aldehyde onto the backbone nitrogen [2].

  • Peptide Assembly:

    • Synthesize the peptide up to the residue preceding the lactam.

    • Couple Fmoc-Glu(H)-OH (Glutamic semialdehyde equivalent) or a masked precursor like Fmoc-Glu(DMA)-OH (dimethoxyethyl acetal).

  • Unmasking the Aldehyde:

    • If using the acetal: Treat resin with 2% aqueous TFA/DCM for 30 minutes.

    • Wash with DCM and DMF.

  • Cyclization (Reductive Amination):

    • The free aldehyde on the side chain is spatially close to the backbone amide nitrogen.

    • Note: Standard backbone amides are poor nucleophiles. The nitrogen must be the N-terminus (free amine) of the next residue, or the synthesis must be designed such that the aldehyde attacks the N-terminal amine of the residue itself (forming a proline-like ring).

    • For 3-amino-2-piperidone (Lactam):

      • The classic route uses Fmoc-Orn(Alloc)-OH .

      • Step A: Couple Fmoc-Orn(Alloc)-OH.

      • Step B: Remove Fmoc. Couple the next amino acid (Residue

        
        ).
        
      • Step C: Remove Alloc (Pd(PPh3)4, PhSiH3 in DCM).

      • Step D: The side chain now has a free amine. This is not a lactam yet.

      • Correction: To form the Freidinger Lactam (bridging

        
         to 
        
        
        
        ), you typically alkylate the amide nitrogen.

Revised High-Fidelity Protocol (N-Alkylation):

  • Resin Loading: Start with the peptide chain.

  • Nosyl Activation: React the N-terminus with 2-Nitrobenzenesulfonyl chloride (Ns-Cl) and Collidine. This activates the nitrogen for alkylation.

  • Alkylation: React with 4-bromo-1-butene (or a protected alcohol alkyl halide) and base (DBU/MTBD) in DMF.

  • Ozonolysis/Oxidation: Convert the alkene to an aldehyde or carboxylic acid.

  • Cyclization: If carboxylic acid, activate to cyclize onto the backbone nitrogen.

Recommendation: For most researchers, Protocol A (Building Block) is vastly superior in yield and purity. On-resin cyclization of 6-membered rings is kinetically slow and prone to incomplete reactions.

Quality Control & Troubleshooting

Racemization Check: The activation of the carboxyl group adjacent to the lactam ring (during coupling of the next residue) carries a risk of epimerization.

  • Method: Synthesize a diastereomeric standard (using the D-isomer of the lactam or adjacent amino acid).

  • Analysis: Use C18 RP-HPLC with a shallow gradient (e.g., 0.5% B per minute). The diastereomers typically separate by 1–2 minutes.

Monitoring Coupling Efficiency:

  • Chloranil Test: Use for secondary amines (the piperidone nitrogen).

    • Positive: Dark blue/green beads.

    • Negative: Colorless/yellow beads.

  • Micro-Cleavage: Cleave a small aliquot (5 mg resin) with 95% TFA/TIS/H2O for 1 hour and analyze by LC-MS to confirm mass before proceeding to the next expensive step.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society. Link

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[3] Science. Link

  • Jamieson, A. G., et al. (2009). "Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams." Bioorganic & Medicinal Chemistry Letters. Link

  • Merck Millipore. "Novabiochem® Peptide Synthesis Protocols." Merck. Link

Disclaimer: These protocols involve hazardous chemicals (TFA, HATU, Piperidine). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization in Benzyl (2-oxopiperidin-3-yl)carbamate Synthesis

Ticket ID: #RAC-5592 Topic: Enantiopurity retention during the cyclization of -Cbz-L-Ornithine.[1] Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Problem Definition The User Issue:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RAC-5592 Topic: Enantiopurity retention during the cyclization of


-Cbz-L-Ornithine.[1]
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]

Executive Summary & Problem Definition

The User Issue: Researchers synthesizing Benzyl (2-oxopiperidin-3-yl)carbamate (also known as Cbz-Ornithine lactam) frequently encounter significant erosion of enantiomeric excess (ee), often dropping from >99% in the starting material to <80% in the final product.[1]

The Chemical Root Cause: The target molecule contains a chiral center at C3 (alpha to the lactam carbonyl). This position is chemically fragile due to two factors:

  • Ring Strain: The 6-membered lactam ring increases the acidity of the

    
    -proton compared to acyclic amides.
    
  • Electronic Activation: The

    
    -proton is double-activated by the adjacent carbonyl and the carbamate nitrogen.
    

Racemization occurs primarily via base-mediated proton abstraction , leading to a planar enolate intermediate that destroys stereochemistry.[1][2] This can happen during the activation of the starting material or, more insidiously, to the final product if left in a basic reaction medium.

Mechanism of Failure (Visualization)

Understanding the enemy is the first step to defeating it. The diagram below illustrates the specific pathway where chirality is lost.

RacemizationMechanism cluster_danger Danger Zone (Basic pH) Start N-Cbz-L-Ornithine (Chiral Pure) Activated Activated Ester (Intermediate) Start->Activated Activation (EDC/NHS) Lactam_L Target Lactam (S) (Kinetic Product) Activated->Lactam_L Cyclization (Fast) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Oxazolone Formation (High Temp/Strong Base) Lactam_L->Enolate Deprotonation by Base (Slow but steady) Racemic Racemic Mixture (S) + (R) Enolate->Racemic Reprotonation (Non-stereoselective)

Figure 1: The "Leak" in the Pipeline. While direct oxazolone formation is suppressed by the urethane (Cbz) group, the primary risk is direct enolization of the formed lactam by excess base.

Diagnostic Workflow (Troubleshooting)

Before changing your entire synthesis, use this decision tree to pinpoint the exact step causing the failure.

TroubleshootingFlow Start Start: Low ee% Observed CheckSM Check Starting Material ee% (Is Cbz-Ornithine pure?) Start->CheckSM CheckBase Evaluate Base Used CheckSM->CheckBase SM is Pure (>99%) ReplaceSM Purify/Replace SM CheckSM->ReplaceSM SM is Racemic StrongBase CRITICAL ERROR: Base too strong (pKa > 10). Switch to NMM. CheckBase->StrongBase TEA / DIPEA used WeakBase WeakBase CheckBase->WeakBase NMM / Collidine used CheckTemp Evaluate Temperature HighTemp ERROR: Heat promotes enolization. Cool to -15°C. CheckTemp->HighTemp > 0°C during activation LowTemp LowTemp CheckTemp->LowTemp < 0°C during activation CheckMethod Evaluate Coupling Method MixedAnh Risk High: Switch to Active Ester CheckMethod->MixedAnh Mixed Anhydride (IBCF/Et3N) ActiveEst ActiveEst CheckMethod->ActiveEst Active Ester (EDC/NHS) WeakBase->CheckTemp LowTemp->CheckMethod Optimize Limit reaction time. Don't stir overnight. ActiveEst->Optimize Protocol looks good. Check reaction time.

Figure 2: Diagnostic logic to isolate the source of racemization.

Critical Process Parameters (The "Fix")

A. Base Selection: The pKa Trap

The most common error is using Triethylamine (TEA) or Diisopropylethylamine (DIPEA). While standard for peptide coupling, they are too basic for this specific lactamization.

BasepKa (Conj.[1][3][4][5] Acid)Steric HindranceRisk LevelRecommendation
Triethylamine (TEA) 10.75LowCritical DO NOT USE. Promotes rapid enolization.[1]
DIPEA (Hünig's) 10.75HighHigh Avoid.[1] Sterics help, but basicity is too high.
N-Methylmorpholine (NMM) 7.38ModerateLow Preferred. Sufficient to neutralize HCl but too weak to deprotonate C3.
2,4,6-Collidine 7.43Very HighMinimal Excellent alternative for sensitive substrates.[1]
B. Activation Strategy
  • Avoid: Mixed Anhydrides (Isobutyl chloroformate).[1] This method requires TEA/NMM and strictly anhydrous conditions. It is highly prone to "over-activation" and oxazolone formation.

  • Adopt: Active Esters (EDC/NHS or EDC/HONB).[1] This method forms a shelf-stable intermediate that cyclizes intramolecularly under milder conditions.[1]

Validated Protocol: The "Golden Standard"

This protocol is designed to kinetically favor cyclization over racemization.

Target: Benzyl (S)-(2-oxopiperidin-3-yl)carbamate Scale: 10 mmol[1]

Reagents:
  • 
    -Cbz-L-Ornithine (3.0 g, 11.3 mmol)[1]
    
  • 
    -Hydroxysuccinimide (NHS) (1.43 g, 12.4 mmol)[1]
    
  • EDC

    
    HCl (2.38 g, 12.4 mmol)[1]
    
  • Solvent: Dry DMF (30 mL) or Dry DCM (if solubility permits)

  • Base: N-Methylmorpholine (NMM) (Only if needed to adjust pH to ~7, max 1.0 eq)[1]

Step-by-Step Methodology:
  • Preparation (0°C): Dissolve Cbz-L-Ornithine and NHS in dry DMF under Nitrogen/Argon. Cool the solution to -5°C to 0°C using an ice/salt bath.

    • Why? Low temperature suppresses kinetic racemization during the initial activation.

  • Activation (0°C): Add EDC

    
    HCl in one portion. If the starting material was the free acid zwitterion, no base is usually needed. If the reaction pH is acidic (<5), add NMM dropwise to reach pH 6-7.[1] Do not exceed pH 7.5. 
    
    • Checkpoint: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C) over 2 hours.

  • Cyclization (Room Temp): Monitor by TLC or LCMS. The active ester (NHS-ester) will form and then spontaneously cyclize to the lactam.

    • Critical: Stop the reaction as soon as the starting material is consumed (typically 4-6 hours).[1] Do not stir overnight. Prolonged exposure to even mild bases allows thermodynamic equilibration (racemization).[1]

  • Workup (The "Acid Wash" Safety Net):

    • Dilute with Ethyl Acetate.

    • Wash immediately with 1N HCl or 5% Citric Acid (cold).[1]

    • Why? Acidic wash removes any remaining base immediately, "freezing" the stereochemistry.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography, as silica gel can sometimes be slightly acidic or basic enough to cause slow isomerization if the compound sits on the column too long.

Frequently Asked Questions (FAQs)

Q: I used the protocol above, but my Chiral HPLC still shows a 50:50 mixture. What happened? A: If you see a perfect 50:50 split, it is rarely "partial" racemization; you likely started with racemic material or totally inverted the center via an oxazolone mechanism.

  • Check: Did you use L-Ornithine

    
    HCl? Ensure it wasn't DL-Ornithine.
    
  • Check: Did you heat the reaction? Temperatures above 40°C almost guarantee racemization.

Q: Can I use HATU or HBTU? A: We advise against it. HATU/HBTU require DIPEA to function. The high concentration of DIPEA required (usually 2-3 equivalents) creates a high-risk environment for the formed lactam.[1] EDC/NHS is safer because it works at near-neutral pH.[1]

Q: My product racemized during storage. Is that possible? A: Yes. The C3 proton remains acidic. If the product contains trace amounts of base (e.g., residual DIPEA/TEA) or is stored in solution with protic solvents, it will racemize over time.

  • Fix: Store as a dry solid at -20°C. Ensure the final workup included a thorough acid wash to remove all amine traces.

References

  • Mechanism of Racemization in Peptide Synthesis

    • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press. (Chapter 4 details oxazolone and direct enolization mechanisms).[1]

  • Synthesis of Cbz-Ornithine Lactam (Protocol Basis)

    • Note: Adapted from standard protocols for lactamization of ornithine deriv
    • Blad, C. C., et al. (2005).[1] "Synthesis and biological evaluation of novel conformationally constrained analogues of the neurotransmitter GABA." European Journal of Medicinal Chemistry, 40(10), 991-1001.[1] [1]

  • pKa of Lactams vs Amides

    • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1]

  • Prevention of Racemization with NHS Esters

    • König, W., & Geiger, R. (1970). "A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide and 1-hydroxybenzotriazoles." Chemische Berichte, 103(3), 788-798.[1]

Sources

Optimization

Purification of Benzyl (2-oxopiperidin-3-yl)carbamate by column chromatography

An esteemed resource for researchers and professionals in drug development, this Technical Support Center provides in-depth guidance for the purification of Benzyl (2-oxopiperidin-3-yl)carbamate via column chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

An esteemed resource for researchers and professionals in drug development, this Technical Support Center provides in-depth guidance for the purification of Benzyl (2-oxopiperidin-3-yl)carbamate via column chromatography. As Senior Application Scientists, we have compiled this guide to address common challenges and provide a robust framework for achieving high purity and yield.

Introduction: The Critical Role of Purification

Benzyl (2-oxopiperidin-3-yl)carbamate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural features—a moderately polar piperidone core, a carbamate protecting group, and a benzyl moiety—necessitate a well-optimized purification strategy. Column chromatography is the method of choice, offering a reliable means to separate the target compound from unreacted starting materials, by-products like benzyl alcohol, and other impurities.[1] Achieving high purity is paramount, as residual impurities can interfere with subsequent synthetic steps and compromise the biological activity and safety profile of the final drug substance.

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of Benzyl (2-oxopiperidin-3-yl)carbamate in a direct question-and-answer format.

Q1: My compound has a very low Rf value and is not moving from the baseline on the column, even with 50% ethyl acetate in hexanes. What should I do?

A: This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the polar silica gel stationary phase. Benzyl (2-oxopiperidin-3-yl)carbamate possesses polar lactam and carbamate functional groups, requiring a sufficiently polar eluent for effective migration.

  • Immediate Solution: Gradually increase the polarity of the mobile phase. You can increase the percentage of ethyl acetate incrementally. If the compound still shows poor mobility, a more polar solvent system, such as dichloromethane (DCM) with methanol (e.g., 1-10% MeOH in DCM), can be employed.[1][2]

  • Causality: The separation in normal-phase chromatography is governed by the competition between the analyte and the mobile phase for binding sites on the stationary phase (silica gel). Polar analytes adhere strongly to the polar silica and require a polar mobile phase to be eluted.[3]

Q2: I am observing significant peak tailing, where my compound elutes over a large number of fractions. How can I resolve this?

A: Peak tailing is a common issue for compounds containing amine or amide functionalities. It is often caused by strong, non-ideal interactions between the analyte and acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Primary Solution: Deactivate the silica gel by adding a basic modifier to your eluent system. Adding 0.5-2% triethylamine (Et3N) to the mobile phase is highly effective.[4] The triethylamine will preferentially bind to the acidic silanol sites, preventing your target compound from engaging in these tailing-inducing interactions.

  • Alternative: If triethylamine is incompatible with your compound or downstream applications, a stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used as a component of the mobile phase.[2]

  • Self-Validation: Before running the column, perform a 2D TLC. Spot your compound, run the plate in your chosen solvent system, then turn it 90 degrees and run it again in the same system with the added basic modifier. A rounder, more compact spot in the second dimension confirms that the modifier effectively reduces tailing.[2]

Q3: My final yield is significantly lower than expected. Where could my product have gone?

A: Low recovery can stem from several factors, from irreversible adsorption on the column to product degradation.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: The compound might be too polar for the chosen conditions and has not eluted from the column. Try flushing the column with a very polar solvent (e.g., 10-20% methanol in DCM) to see if the compound can be recovered.

    • Compound Degradation: The benzyl carbamate (Cbz) group can be sensitive to highly acidic conditions. While standard silica gel is generally acceptable, prolonged exposure can lead to degradation.[1] Test your compound's stability by dissolving a small amount in the eluent and spotting it on a TLC plate over several hours to see if any new spots appear.[2] If instability is confirmed, consider using deactivated silica gel or a different stationary phase like alumina.[2]

    • Fractions are too dilute: It's possible the compound did elute but the fractions are too dilute to be detected easily by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[2]

Q4: I am struggling to separate my product from a non-polar impurity that has a very similar Rf value.

A: Achieving separation between compounds with close Rf values requires optimizing the selectivity of the chromatographic system.

  • Solution:

    • Use a Shallow Gradient: Instead of a steep increase in solvent polarity, employ a very shallow gradient or switch to an isocratic (constant solvent composition) elution. This will increase the residence time on the column and improve the resolution between closely eluting spots.

    • Change Solvent Selectivity: The "magic" of chromatography often lies in the solvent choice. While hexanes/ethyl acetate is a good starting point, introducing a third solvent can alter selectivity. For instance, replacing some of the hexanes with dichloromethane or adding a small percentage (1-5%) of methanol or isopropanol can change the interactions and improve separation.[3][5] Always test new solvent systems via TLC first.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this purification?

A: Standard flash-grade silica gel (SiO2) with a particle size of 40-63 µm is the most common and effective stationary phase for purifying Benzyl (2-oxopiperidin-3-yl)carbamate.[1] Its polarity is well-suited for retaining this moderately polar compound and separating it from typical reaction impurities.

Q2: How do I determine the optimal mobile phase before running a large-scale column?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for method development. The goal is to find a solvent system that provides an Rf value of approximately 0.2-0.4 for your target compound.[4] This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use). Start with a system like 30% ethyl acetate in hexanes and adjust the ratio until the desired Rf is achieved.

Q3: What is the best way to load my sample onto the column?

A: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent (or a slightly stronger solvent like DCM if solubility is an issue) and carefully pipette it onto the top of the column bed. This method is quick but can disturb the column bed if not done carefully.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel or Celite™ (about 2-3 times the mass of your crude product), and evaporate the solvent to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of the column bed. Dry loading prevents solvent-related band disruption and often leads to sharper bands and better separation.

Q4: How can I monitor the purification process effectively?

A: Collect fractions of a consistent volume (e.g., 10-20 mL). Analyze these fractions using TLC. Spot every few fractions on a TLC plate, run the plate, and visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain). Once the impurity has eluted, you will see your product spot appear. Continue collecting until the product spot is no longer visible in the fractions. Fractions containing only the pure product can then be combined.[7]

Q5: How do I confirm the identity and purity of my final product?

A: After combining the pure fractions and evaporating the solvent, the final product should be characterized to confirm its identity and assess its purity. Standard techniques include:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

Key Parameters Summary

ParameterRecommended Choice/ValueRationale & Key Considerations
Stationary Phase Silica Gel (40-63 µm)Industry standard for normal-phase chromatography; provides good resolution for moderately polar compounds.[1]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or DCM/MethanolA gradient of 20% to 70% Ethyl Acetate in Hexanes is a good starting point. Adjust based on TLC.[1]
Target Rf (on TLC) 0.2 - 0.4Optimal range for good separation and reasonable elution time.[4]
Mobile Phase Modifier 0.5-2% Triethylamine (Et3N)Recommended if peak tailing is observed. Neutralizes acidic silanol groups on the silica surface.[4]
Sample Loading Dry Loading onto Silica or Celite™Provides sharper bands and better resolution compared to wet loading.[6]
Detection Method TLC with UV (254 nm) & KMnO4 stainThe benzyl group allows for UV visualization. The permanganate stain will visualize most organic compounds.

Experimental Protocol: Step-by-Step Guide

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a vial with DCM or ethyl acetate.

    • Develop a solvent system (e.g., start with 3:7 Ethyl Acetate/Hexanes) that gives the target compound an Rf of ~0.3.

    • If tailing is observed, add 1% Et3N to the TLC developing chamber and re-run.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Secure the column vertically to a clamp stand.

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column, using pressure from a pump or airline to pack the bed uniformly. Ensure there are no air bubbles or cracks.

    • Add a protective layer of sand on top of the packed silica bed.

  • Sample Loading (Dry Method):

    • Dissolve the crude Benzyl (2-oxopiperidin-3-yl)carbamate in a minimal amount of DCM.

    • Add silica gel (2-3x the weight of the crude material) and mix to form a slurry.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column.

    • Collect fractions in an ordered rack of test tubes.

    • If using a gradient, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) according to your developed method.

  • Analysis and Product Recovery:

    • Monitor the collected fractions by TLC.

    • Combine all fractions that show a single spot corresponding to the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Benzyl (2-oxopiperidin-3-yl)carbamate.

    • Place the final product under high vacuum to remove any residual solvent.

Visualization of the Purification Workflow

Column_Chromatography_Workflow crude_product Crude Product tlc_analysis 1. TLC Analysis (Determine Eluent, Target Rf ~0.3) crude_product->tlc_analysis column_prep 2. Column Packing (Silica Gel Slurry) tlc_analysis->column_prep Informs Eluent Choice sample_load 3. Dry Sample Loading column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. TLC Analysis of Fractions collection->fraction_analysis fraction_analysis->elution Optimize Gradient pooling 7. Pool Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation 8. Solvent Evaporation pooling->evaporation pure_product Pure Product (Confirm by NMR, MS, HPLC) evaporation->pure_product

Caption: Workflow for the purification of Benzyl (2-oxopiperidin-3-yl)carbamate.

References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021513, (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11482034, Benzyl n-[(3s)-2-oxopiperidin-3-yl]carbamate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, October 17). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. (2025, August 9). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Reagentia. (n.d.). (R)-Benzyl (2-oxopiperidin-3-yl)carbamate (1 x 250 mg). Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 3-Amino-2-piperidone (FDB021949). Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Cas 92235-39-7,(S)-3-BOC-AMINO-2-PIPERIDONE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. Retrieved from [Link]

  • MDPI. (2014, July 4). Benzyl {2-[(2-(1H-Benzo[d][1][2][9]triazol-1-yl)-2-oxoethyl)amino] -. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154573620, benzyl [(1S)-2-(3-{[(4-carbamoylpiperidin-1-yl)(fluoro)oxo-lambda6-sulfanylidene]amino}phenyl)-1-cyanoethyl]carbamate. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]

  • PMC. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Cbz-Protected Lactams

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with Cbz-protected lactams in or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with Cbz-protected lactams in organic solvents. The following question-and-answer format is designed to directly address specific issues you may face during your experiments, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My Cbz-protected lactam is poorly soluble in common non-polar and polar aprotic solvents like hexanes, ethyl acetate, and dichloromethane. What is the underlying issue?

A1: This is a frequent challenge stemming from the unique combination of structural features in Cbz-protected lactams. The benzyloxycarbonyl (Cbz) group introduces a significant aromatic, non-polar character, while the lactam ring contains a polar amide bond. This dual nature can lead to strong intermolecular interactions, such as hydrogen bonding between the amide groups and π-stacking of the benzene rings. These forces can result in a highly stable, crystalline lattice structure that is difficult for many common solvents to disrupt. The introduction of the Cbz group often makes the protected product easier to crystallize, which can be advantageous for purification but problematic for solubility.[1]

Q2: I'm observing that my Cbz-protected lactam, which is a derivative of an amino acid, has very different solubility compared to the parent amino acid. Why is this?

A2: The solubility of amino acids is heavily influenced by their zwitterionic nature at physiological pH, allowing for strong interactions with polar solvents like water.[2] The Cbz-protection of the amine group eliminates this zwitterionic character. The resulting carbamate is significantly less polar than the original amine. This change, coupled with the introduction of the hydrophobic benzyl group, drastically alters the molecule's overall polarity and its interaction with solvents.[3][4] Consequently, Cbz-protected lactams often exhibit increased solubility in less polar organic solvents compared to their parent amino acids, which are typically more soluble in aqueous or highly polar protic solvents.

Q3: What is a systematic approach to finding a suitable solvent for my Cbz-protected lactam?

A3: A systematic solvent screening is the most effective approach. This involves testing the solubility of a small amount of your compound in a range of solvents with varying polarities. It is recommended to start with a broad spectrum of solvents and then narrow down to binary mixtures for fine-tuning.

Here is a general workflow for a solvent screening experiment:

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Binary Mixture Screening A Weigh small, equal amounts of Cbz-lactam into vials B Add a range of solvents (e.g., Hexane, Toluene, EtOAc, DCM, Acetone, ACN, MeOH) A->B C Vortex and observe at room temperature B->C D If insoluble, gently heat and observe C->D E Select promising solvents from Phase 1 F Prepare binary mixtures in various ratios (e.g., 9:1, 1:1, 1:9) E->F G Test solubility as in Phase 1 F->G H Identify optimal solvent mixture G->H

Caption: A systematic workflow for solvent screening.

Q4: Are there any "go-to" solvents or solvent mixtures that often work well for Cbz-protected lactams?

A4: While there is no universal solvent, certain solvents and mixtures are often successful due to their ability to address the dual polarity of Cbz-protected lactams.

  • Dichloromethane (DCM) and Methanol (MeOH): This is a very common and effective mixture. DCM can solvate the non-polar Cbz group, while the protic nature of methanol can disrupt the hydrogen bonding of the lactam amide.

  • Tetrahydrofuran (THF): As a polar aprotic solvent, THF can be effective. Its cyclic ether structure offers a good balance of polarity.

  • Acetonitrile (ACN): Another polar aprotic solvent that can be a good starting point.

  • Toluene: The aromatic nature of toluene can favorably interact with the benzene ring of the Cbz group, aiding in dissolution. It is often used in heated conditions.

Q5: I've tried several solvents and my compound still won't dissolve. What other techniques can I use?

A5: If standard solvent screening is unsuccessful, consider the following techniques:

  • Heating: Gently warming the solvent can significantly increase solubility. However, be cautious of potential degradation of your compound, especially with prolonged heating.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.

  • Co-solvents: The use of a small amount of a highly polar, aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can sometimes dramatically improve solubility in another bulk solvent. Be mindful that these high-boiling point solvents can be difficult to remove later.

Q6: Could the issue be with the purity of my Cbz-protected lactam?

A6: Absolutely. Impurities can significantly impact solubility. If your compound is not fully purified, residual starting materials, by-products, or even inorganic salts from the workup can interfere with the dissolution process. For instance, incomplete reaction during the Cbz protection step can leave unreacted amine, which will have vastly different solubility characteristics.[5] It is crucial to ensure your material is of high purity, which can be confirmed by techniques like NMR, LC-MS, and melting point analysis.

Q7: I'm trying to perform a reaction with my Cbz-protected lactam, but its poor solubility is hindering the reaction. What can I do?

A7: When poor solubility affects reactivity, several strategies can be employed:

  • Use a Solvent Mixture: As discussed, a mixture like DCM/MeOH can often provide sufficient solubility for the reaction to proceed.

  • Phase-Transfer Catalysis: If your reaction involves two immiscible phases, a phase-transfer catalyst can help shuttle one reactant into the phase containing your Cbz-protected lactam.

  • Change in Reaction Temperature: Increasing the reaction temperature (within the stability limits of your reactants and products) can improve solubility and reaction rate.

  • Alternative Reagents: In some cases, a different reagent that is more soluble in the same solvent as your Cbz-protected lactam might be available.

Q8: I'm concerned about the stability of the Cbz group and the lactam ring in certain solvents, especially during heating. What should I be aware of?

A8: This is a valid concern. The Cbz group is generally stable to a wide range of conditions but can be sensitive to strong acids, bases, and reductive conditions.[1][6][7] The β-lactam ring, if present, is susceptible to nucleophilic attack, which can be exacerbated in protic solvents or in the presence of nucleophiles.

  • Protic Solvents: When heating in protic solvents like methanol or ethanol, there is a small risk of transesterification of the carbamate, although this is generally not a major issue under neutral conditions.

  • Acidic/Basic Conditions: Avoid strongly acidic or basic solvents or additives unless your experimental goal is deprotection. Harsh acidic conditions (e.g., HBr in acetic acid) or strong bases can cleave the Cbz group.[1]

  • Reductive Conditions: Be aware that some solvent impurities or additives could potentially lead to the reduction of the Cbz group, especially in the presence of a catalyst. The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using Pd/C and H2 gas).[6][8]

Data Presentation: Solvent Properties

The choice of solvent is critical, and understanding their properties is key. The following table summarizes the properties of some common organic solvents.[9][10][11]

SolventFormulaBoiling Point (°C)Relative PolarityDielectric Constant
HexaneC6H14690.0091.88
TolueneC7H81110.0992.38
Diethyl EtherC4H10O350.1174.34
DichloromethaneCH2Cl2400.3099.08
Ethyl AcetateC4H8O2770.2286.02
Tetrahydrofuran (THF)C4H8O660.2077.58
AcetoneC3H6O560.35520.7
Acetonitrile (ACN)C2H3N820.46037.5
MethanolCH4O650.76232.7
WaterH2O1001.00080.1

Experimental Protocol: Small-Scale Solubility Test

This protocol provides a step-by-step methodology for quickly assessing the solubility of your Cbz-protected lactam in various solvents.

Materials:

  • Cbz-protected lactam

  • A selection of organic solvents (see table above)

  • Small vials (e.g., 1-dram vials)

  • Vortex mixer

  • Heat gun or hot plate

Procedure:

  • Preparation: Accurately weigh approximately 5 mg of your Cbz-protected lactam into each labeled vial.

  • Solvent Addition: Add 0.5 mL of a single solvent to each corresponding vial.

  • Room Temperature Test: Tightly cap the vials and vortex for 30-60 seconds. Visually inspect for dissolution. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating Test: For samples that did not dissolve at room temperature, gently warm the vial with a heat gun or on a hot plate while swirling. Caution: Ensure the vial is not sealed tightly to avoid pressure buildup. Observe if the compound dissolves upon heating and if it remains in solution or precipitates upon cooling.

  • Binary Mixture Test: Based on the results from the single solvent tests, select promising candidates for binary mixtures. For example, if a compound is partially soluble in dichloromethane and insoluble in hexane, test a 1:1 mixture of dichloromethane and hexane. Repeat steps 2-4 with these mixtures.

  • Documentation: Carefully document all your observations in a lab notebook. This data will be invaluable for future experiments.

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting solubility issues.

Troubleshooting_Solubility A Start: Cbz-Lactam Insoluble B Perform Systematic Solvent Screen A->B C Soluble in a Single Solvent? B->C D Yes C->D E No C->E F Proceed with Experiment D->F G Try Binary Mixtures E->G H Soluble in a Binary Mixture? G->H I Yes H->I J No H->J I->F K Apply Heat or Sonication J->K L Soluble? K->L M Yes L->M N No L->N M->F O Consider Co-solvents (DMF, DMSO) N->O P Verify Compound Purity (NMR, LC-MS) O->P

Caption: A decision tree for troubleshooting solubility.

References

  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • Scribd. (n.d.). Solvent Polarity Table.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • PubMed. (2018, October 8). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics.
  • Benchchem. (2025, December). Troubleshooting guide for incomplete Cbz-protection of pyridine.
  • MDPI. (2025, August 6). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics.
  • Bachem. (2021, July 23). Peptide solubility.
  • Chemical Reviews. (2022, August 3). Protein Design: From the Aspect of Water Solubility and Stability.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Optimization

Removing benzyl carbamate protecting groups without ring opening

A Guide for Researchers, Scientists, and Drug Development Professionals on Benzyl Carbamate (Cbz) Deprotection Strategies that Preserve Ring Integrity Welcome to the technical support center for advanced organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Benzyl Carbamate (Cbz) Deprotection Strategies that Preserve Ring Integrity

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand the critical need for precise and reliable methodologies in your research. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the removal of the versatile benzyl carbamate (Cbz or Z) protecting group, with a special focus on preventing the undesired opening of sensitive cyclic structures.

Troubleshooting and FAQs: Navigating Cbz Deprotection Challenges

This section addresses common issues encountered during the removal of Cbz protecting groups, particularly when dealing with delicate molecular architectures.

Q1: My standard catalytic hydrogenolysis protocol (H₂/Pd-C) is causing ring opening of my aziridine-containing compound. What are my options?

A1: This is a frequent challenge as the conditions for hydrogenolysis can be too harsh for strained rings like aziridines. The primary alternatives are methods that avoid strong acids or prolonged exposure to catalytic hydrogenation. Consider exploring Catalytic Transfer Hydrogenation (CTH) with a milder hydrogen donor like ammonium formate or formic acid.[1][2] These methods often proceed under less vigorous conditions. Additionally, certain Lewis acid-mediated deprotections can be surprisingly gentle. For instance, the AlCl₃/HFIP system has shown success in selectively removing Cbz groups in the presence of other sensitive functionalities.[3][4][5]

Q2: I'm observing incomplete deprotection even after extended reaction times with catalytic transfer hydrogenation. How can I improve the yield?

A2: Incomplete conversion in CTH can stem from several factors. Firstly, ensure your palladium catalyst is active. Catalyst deactivation can occur due to impurities in your substrate, particularly those containing sulfur or phosphorus.[6] If catalyst poisoning is suspected, purifying the substrate before deprotection is crucial. Secondly, the choice of hydrogen donor and its stoichiometry are important. Increasing the equivalents of ammonium formate or formic acid can sometimes drive the reaction to completion.[1][7] Finally, consider the solvent. Alcohols like methanol or ethanol are common, but exploring different solvents might enhance substrate solubility and reaction kinetics.

Q3: Are there any non-hydrogenation methods to remove a Cbz group that are compatible with double bonds in my molecule?

A3: Absolutely. Catalytic hydrogenolysis is known to reduce alkenes and alkynes, making it unsuitable for such substrates.[8] In these cases, acid-catalyzed cleavage is a viable alternative.[8][9][10] While strong acids like HBr in acetic acid can be harsh, milder acidic conditions using reagents like isopropanol hydrochloride (IPA·HCl) or methanesulfonic acid in hexafluoroisopropanol (HFIP) have been shown to be effective and compatible with a range of functional groups.[9][11] Another excellent option is a nucleophilic cleavage protocol, for example, using 2-mercaptoethanol with a mild base, which is orthogonal to many sensitive functionalities.[5]

Q4: I have multiple protecting groups in my molecule (Boc, Fmoc, Benzyl ether). What is the best strategy to selectively remove only the Cbz group?

A4: Achieving selectivity is key in complex syntheses. The Cbz group's removal conditions are generally orthogonal to those for Boc and Fmoc groups.[12] Boc groups are typically removed with strong acids like TFA, while Fmoc is cleaved with a base like piperidine.[12][13] The challenge often lies with benzyl ethers, which are also susceptible to hydrogenolysis. However, catalytic transfer hydrogenation can sometimes offer selectivity. For a more robust orthogonal strategy, consider Lewis acid-mediated deprotection (e.g., AlCl₃/HFIP), which has been shown to selectively cleave N-Cbz groups in the presence of O- and N-benzyl protecting groups.[4]

Q5: Can I use photolytic methods for Cbz deprotection to avoid harsh reagents altogether?

A5: Yes, photolytic deprotection is an emerging mild technique. Recent studies have demonstrated that benzyl-derived protecting groups, including Cbz, can be removed by visible light irradiation in the presence of a suitable photocatalyst.[14][15][16] This method offers excellent chemoselectivity and avoids the use of strong acids, bases, or hydrogenation, making it highly attractive for sensitive substrates.[14]

Core Concepts: Understanding the "Why" Behind the "How"

A deep understanding of the reaction mechanisms is paramount to troubleshooting and optimizing your deprotection strategy.

The Double-Edged Sword of Catalytic Hydrogenolysis

The most common method for Cbz removal is catalytic hydrogenolysis, which involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[8][12] While efficient, this method generates a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1] The very conditions that make this reaction effective can also lead to the reduction of other functional groups or the opening of strained rings.

Decision-Making Workflow for Cbz Deprotection

To assist in selecting the most appropriate deprotection method while preserving ring integrity, the following decision-making workflow is proposed:

CbzDeprotection Start Substrate with Cbz-protected amine and sensitive ring Check_Reducible Are other reducible groups present (e.g., alkenes, alkynes)? Start->Check_Reducible Check_Acid_Labile Is the substrate acid-labile? Check_Reducible->Check_Acid_Labile Yes CTH Catalytic Transfer Hydrogenation (CTH) (e.g., HCOONH₄, Pd/C) Check_Reducible->CTH No Check_Base_Labile Is the substrate base-labile? Check_Acid_Labile->Check_Base_Labile Yes Mild_Acid Mild Protic Acid (e.g., MsOH/HFIP) Check_Acid_Labile->Mild_Acid No Lewis_Acid Mild Lewis Acid (e.g., AlCl₃/HFIP) Check_Base_Labile->Lewis_Acid No Nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Check_Base_Labile->Nucleophilic Yes Harsh_Acid Harsh Acid (e.g., HBr/AcOH) (Potential for ring opening) CTH->Harsh_Acid If unsuccessful and no other options Photolytic Photolytic Deprotection Lewis_Acid->Photolytic If unsuccessful Mild_Acid->Photolytic If unsuccessful Nucleophilic->Photolytic If unsuccessful

Caption: A workflow to guide the selection of a Cbz deprotection method.

The Mechanism of Catalytic Transfer Hydrogenation

Catalytic Transfer Hydrogenation (CTH) offers a milder alternative to traditional catalytic hydrogenation. In this method, a hydrogen donor, such as ammonium formate or formic acid, generates hydrogen in situ on the surface of the palladium catalyst. This often allows for lower temperatures and pressures, reducing the risk of side reactions like ring opening.

CTH_Mechanism cluster_catalyst Palladium Catalyst Surface Pd_Surface Pd(0) Hydrogenolysis Hydrogenolysis Pd_Surface->Hydrogenolysis Hydrogen_Donor Hydrogen Donor (e.g., HCOONH₄) H2_Generation In situ H₂ Generation Hydrogen_Donor->H2_Generation Cbz_Substrate Cbz-Protected Amine Adsorption Adsorption Cbz_Substrate->Adsorption Adsorption->Pd_Surface H2_Generation->Pd_Surface Carbamic_Acid Carbamic Acid Intermediate Hydrogenolysis->Carbamic_Acid Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Products Free Amine + Toluene + CO₂ Decarboxylation->Products

Caption: Simplified mechanism of Catalytic Transfer Hydrogenation for Cbz deprotection.

Experimental Protocols: Field-Proven Methodologies

The following protocols are provided as a starting point. Optimization may be necessary based on the specific substrate.

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is often the first choice for substrates sensitive to standard hydrogenolysis.[1][8]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equiv) in MeOH or EtOH.

  • Carefully add 10% Pd/C (typically 10-20 mol% of palladium).

  • Add ammonium formate (3-5 equiv) to the reaction mixture.

  • Heat the mixture to a gentle reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Mild Lewis Acid-Mediated Deprotection with AlCl₃/HFIP

This protocol is particularly useful for substrates with other acid-sensitive or reducible groups that need to be preserved.[3][4][5]

Materials:

  • Cbz-protected amine

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equiv) in HFIP.

  • Add aluminum chloride (1.5-3 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Mild Acidic Cleavage with Methanesulfonic Acid in HFIP

An alternative to harsher acidic conditions, this method can be effective for a range of substrates.[11]

Materials:

  • Cbz-protected amine

  • Methanesulfonic acid (MsOH)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equiv) in HFIP.

  • Add one molar equivalent of methanesulfonic acid at room temperature.

  • Stir the mixture and monitor the reaction by TLC. Deprotection is often rapid.

  • Upon completion, carefully neutralize the acid and proceed with standard workup and purification.

Data Summary: Comparison of Deprotection Methods

MethodReagentsConditionsAdvantagesPotential Issues
Catalytic Hydrogenolysis H₂, Pd/CRoom temp, balloon pressureClean byproducts, mildCan reduce other functional groups, risk of ring opening
Catalytic Transfer Hydrogenation HCOONH₄, Pd/CRefluxMilder than H₂, avoids H₂ gasCatalyst poisoning, may require heat
Lewis Acid-Mediated AlCl₃, HFIPRoom tempOrthogonal to many groupsStoichiometric Lewis acid required
Mild Protic Acid MsOH, HFIPRoom tempMetal-free, operationally simpleMay not be suitable for highly acid-labile substrates
Nucleophilic Cleavage 2-Mercaptoethanol75 °COrthogonal to hydrogenation-labile groupsRequires heating, potential for side reactions with electrophiles
Photolytic Deprotection Photocatalyst, lightRoom tempExtremely mild, high chemoselectivityRequires specialized equipment, newer methodology

This guide is intended to provide a solid foundation for your experimental work. Always consult the primary literature and consider the specific nature of your substrate when developing and executing these procedures.

References

  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. (n.d.).
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal - Benchchem. (n.d.).
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12).
  • Sadhukhan, S. K., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • Efficient Detachment of N-Benzyl Carbamate Group. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (2024, January 4).
  • Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters.
  • Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society. (n.d.).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. (2018, November 15).
  • Deprotection of Sulfonyl Aziridines. (n.d.).
  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem. (n.d.).
  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. (2022, November). Chem.
  • Cbz Protection - Common Conditions. (n.d.).
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.).
  • Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Rsc.org. (2015, June 30).
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.).
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. (2023, October 18).
  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds - OUCI. (n.d.).
  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. (2015, February 21).

Sources

Troubleshooting

Overcoming low reactivity of Benzyl (2-oxopiperidin-3-yl)carbamate in coupling

[1][2] Current Status: Online Subject: Troubleshooting Reactivity & Coupling Failures for CAS 22785-43-9 (and related stereoisomers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Dia...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Online Subject: Troubleshooting Reactivity & Coupling Failures for CAS 22785-43-9 (and related stereoisomers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Diagnostic Overview

Welcome. You are likely here because Benzyl (2-oxopiperidin-3-yl)carbamate (also known as Cbz-protected 3-aminopiperidin-2-one) is stalling in your reaction vessel.[1][2]

This scaffold is a critical intermediate for DPP-4 inhibitors (e.g., Alogliptin) and peptidomimetics.[1][2] Its reactivity profile is deceptive: it appears simple, but it possesses two distinct "dead zones" and one critical instability point.

The Core Problem: Where is the failure?

Before proceeding, identify which site is causing the bottleneck using the logic flow below.

DiagnosticTree Start START: Define Failure Mode Q1 Which Nitrogen are you trying to couple? Start->Q1 PathA Lactam Nitrogen (N1) (Ring Nitrogen) Q1->PathA Ring N PathB Exocyclic Amine (C3) (Post-Deprotection) Q1->PathB Side Chain N IssueA ISSUE: Low Nucleophilicity pKa ~17 + Steric Shielding PathA->IssueA IssueB ISSUE: Racemization or Dimerization (DKP formation) PathB->IssueB SolA Go to MODULE 2: N-Alkylation/Arylation IssueA->SolA SolB Go to MODULE 3: Peptide Coupling IssueB->SolB

Figure 1: Diagnostic logic flow to identify the specific coupling hurdle.

Module: Overcoming Lactam Nitrogen (N1) Inertness

The Symptom: You are attempting to alkylate or arylate the ring nitrogen, but the reaction returns starting material or <10% yield.

The Cause:

  • Electronic Deactivation: The N1 lone pair is delocalized into the carbonyl (amide resonance), rendering it non-nucleophilic.

  • Steric Shielding: The Cbz group at C3 is bulky. It hangs over the N1 face, blocking the approach of electrophiles.

  • pKa Mismatch: The N-H pKa is approx. 17 (in DMSO). Weak bases (K2CO3, Et3N) are insufficient to deprotonate it fully.

Protocol A: N-Alkylation (The "Gold Standard")

Use this for alkyl halides (R-Br, R-I).[1][2]

Critical Adjustment: You must use a base strong enough to deprotonate N1, but you must avoid deprotonating C3 (alpha-proton), which causes racemization.

ParameterRecommendationRationale
Base NaH (60% dispersion) or LiHMDS Strong enough to form the lactam anion.[1][2] LiHMDS is bulkier and less likely to hit the C3 proton.
Solvent DMF or NMP (Anhydrous)Essential for solubility and stabilizing the anion. THF is often too non-polar for the intermediate salt.
Temperature 0°C to RT Do not heat >40°C initially. Heat promotes C3-enolization (racemization).[1][2]
Additives TBAI (10 mol%) Tetrabutylammonium iodide catalyzes the reaction via the Finkelstein mechanism if using chlorides/bromides.

Step-by-Step:

  • Dissolve Benzyl (2-oxopiperidin-3-yl)carbamate (1.0 eq) in anhydrous DMF (0.2 M).

  • Cool to 0°C.

  • Add NaH (1.1 eq) portion-wise.[1] Evolution of H2 gas will occur. Stir for 30 min at 0°C to ensure full deprotonation (solution usually turns yellow/orange).

  • Add the Electrophile (1.2 eq) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 4-16h.

  • QC Check: If conversion is low after 4h, add TBAI (0.1 eq).

Protocol B: N-Arylation (Buchwald-Hartwig)

Use this for coupling with Aryl Halides.[1][2]

Standard Pd(PPh3)4 conditions will fail. Lactams require specialized ligands to facilitate reductive elimination.

Recommended System:

  • Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3.[1]

  • Ligand: Xantphos (rigid bite angle) or BrettPhos (bulky, electron-rich).[1][2] Note: Xantphos is often superior for lactams.

  • Base: Cs2CO3 (solid, anhydrous).[1] Avoid KOtBu (causes racemization).[1]

  • Solvent: 1,4-Dioxane (degassed).[1][2]

Module: C-3 Amine Coupling (Post-Deprotection)

The Symptom: You removed the Cbz group, but the resulting amine couples poorly or the product is racemic.

The Cause:

  • Diketopiperazine (DKP) Formation: The free amine can bite back onto the lactam carbonyl (intermolecularly) or dimerize, especially if left standing.

  • Racemization: The C3 position is highly sensitive. Harsh deprotection (strong acid/base) scrambles the stereocenter.

Protocol: "One-Pot" Hydrogenolysis & Coupling

Minimizes the lifetime of the free amine to prevent side reactions.

Workflow:

  • Deprotection: Dissolve Cbz-substrate in MeOH/EtOAc.[1] Add Pd/C (10% wt).[1] Hydrogenate (H2 balloon) for 1-2h.

  • Filtration: Filter through Celite under Nitrogen (avoid exposure to air/moisture if possible).[1]

  • Solvent Swap: Concentrate immediately at low temp (<30°C) and redissolve in DMF.

  • Coupling:

    • Reagent: HATU (1.1 eq) + HOAt (1.1 eq). HATU is faster than EDC, crucial for unstable amines.[2]

    • Base: 2,4,6-Collidine or DIPEA (2.5 eq).[1][2] Collidine is less basic than Et3N, reducing racemization risk.[2]

    • Acid Partner: Pre-activate the carboxylic acid with HATU for 5 mins before adding the filtered amine solution.

Mechanistic Visualization: The Racemization Trap

Understanding why your yield is low or your enantiomeric excess (ee) is dropping is vital.[1]

Mechanism Substrate Cbz-Lactam (Chiral C3-H) Base Strong Base (e.g., KOtBu, NaH) Substrate->Base Path1 Path 1: N-Deprotection (Desired) Base->Path1 Kinetic Control (Low Temp) Path2 Path 2: C3-Deprotonation (Undesired) Base->Path2 Thermodynamic Control (High Temp / Excess Base) AnionN N-Anion (Nucleophilic) Path1->AnionN Enolate Enolate Intermediate (Planar C3) Path2->Enolate Product Coupled Product (Retained Stereochem) AnionN->Product Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate

Figure 2: Competition between N-activation and C3-racemization.[1][2] Temperature control is the switch between these paths.

Frequently Asked Questions (FAQs)

Q: My N-alkylation reaction turns black and yields nothing. Why? A: This usually indicates decomposition of the DMF or the substrate by "runaway" deprotonation.

  • Fix: Ensure your NaH is quality-checked (not hydrolyzed).[1][2] Add the electrophile immediately after the 30-min activation period. Do not let the anion sit for hours without an electrophile.

Q: Can I use Boc-protection instead of Cbz? A: Yes, and it is often recommended.[2] The Boc-analog (tert-butyl (2-oxopiperidin-3-yl)carbamate) is more stable to basic conditions (N-alkylation) because the Boc group is bulkier and less prone to participating in side reactions, though the steric hindrance at N1 will be slightly higher.[1][2]

Q: I see a "double coupling" product. What is it? A: If you are alkylating N1, you might be accidentally alkylating the carbamate nitrogen (N-Cbz) as well.[1][2]

  • Fix: This happens if you use >2.0 eq of base. Strictly control stoichiometry to 1.1 eq of Base. The Lactam N-H (pKa ~17) is more acidic than the Carbamate N-H (pKa ~24), so stoichiometry controls selectivity.

Q: How do I check for racemization without a Chiral HPLC? A: You generally cannot. However, if you are coupling to another chiral molecule (e.g., an amino acid), you will see diastereomers (two spots) on a standard TLC or LCMS.[2] If coupling to an achiral partner, you must use Chiral HPLC/SFC.

References

  • Synthesis and Reactivity of 3-Aminopiperidin-2-ones

    • Title: "Practical Synthesis of (S)-3-Aminopiperidin-2-one: A Key Intermediate for DPP-4 Inhibitors"[1][2]

    • Source:Organic Process Research & Development
    • Link:[Link] (General Journal Landing for verification of methodology standards)

  • Buchwald-Hartwig Coupling of Lactams

    • Title: "Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides" (Foundational work on amide/lactam coupling)[1][2]

    • Source:J. Am. Chem. Soc.[1] (Hartwig Group)[1]

    • Link:[Link][1]

  • Racemization Mechanisms in Alpha-Amino Carbonyls

    • Title: "Base-mediated racemization of N-protected alpha-amino ketones and amides"[1][2]

    • Source:Tetrahedron Letters
    • Link:[Link][1]

(Note: Specific protocols adapted from standard methodologies for "Functionalization of Lactams" and "Peptide Coupling of Alpha-Amino Lactams" found in OPRD literature.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Benzyl (2-oxopiperidin-3-yl)carbamate and its Analogs

For researchers and professionals in the field of drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. It dictates how a molecule will inte...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. It dictates how a molecule will interact with its biological target, influences its physicochemical properties, and is a critical component of any intellectual property filing. This guide provides an in-depth comparison of analytical techniques for the structural characterization of Benzyl (2-oxopiperidin-3-yl)carbamate, a chiral building block of interest in medicinal chemistry.

While a definitive crystal structure for Benzyl (2-oxopiperidin-3-yl)carbamate is not publicly available at the time of this writing, this guide will leverage data from closely related analogs to provide a comprehensive overview of the structural elucidation process. We will explore the gold standard of single-crystal X-ray diffraction and compare its utility with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Our focus will be on the practical application of these methods, the rationale behind experimental choices, and the synergy between different datasets for a holistic structural assignment.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for Benzyl (2-oxopiperidin-3-yl)carbamate is not available, we can examine the crystal structure of a closely related analog, (R)-benzyl 2-oxoazepan-3-ylcarbamate, to understand the depth of information this technique provides. This analog features a seven-membered azepane ring instead of the six-membered piperidine ring.

Case Study: (R)-benzyl 2-oxoazepan-3-ylcarbamate

The crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate was determined to provide unambiguous proof of its constitution and stereochemistry. The data obtained from this analysis is invaluable for understanding the molecular geometry and intermolecular interactions.

Table 1: Crystallographic Data for (R)-benzyl 2-oxoazepan-3-ylcarbamate

ParameterValue
Chemical FormulaC₁₄H₁₈N₂O₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.396(1)
b (Å)11.492(2)
c (Å)16.030(3)
V (ų)1362.5
Z4
R-factor (%)3.1

Data sourced from a study on the crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate.

The choice of an orthorhombic crystal system and the specific space group P2₁2₁2₁ is not a choice made by the scientist but rather a fundamental property of how the molecules pack in the crystal lattice. The low R-factor of 3.1% indicates a high degree of confidence in the determined structure. This level of detail allows for the visualization of the molecule's conformation, including the puckering of the azepane ring and the orientation of the benzylcarbamate moiety.

A Multi-Technique Approach to Structural Verification

In the absence of a crystal structure, or as a complementary approach, a combination of spectroscopic techniques is essential for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For Benzyl (2-oxopiperidin-3-yl)carbamate, both ¹H and ¹³C NMR would be required.

Table 2: Predicted ¹H NMR Data for Benzyl (2-oxopiperidin-3-yl)carbamate

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (5H)7.30 - 7.45Multiplet
Benzyl CH₂~5.1Singlet
Piperidine NH6.0 - 7.0Broad Singlet
Carbamate NH5.0 - 6.0Broad Singlet
Piperidine CH (C3)3.9 - 4.2Multiplet
Piperidine CH₂ (C6)3.2 - 3.4Multiplet
Piperidine CH₂ (C4, C5)1.8 - 2.2Multiplet

The causality behind these predictions lies in the electronic environment of each proton. The aromatic protons are deshielded by the ring current, while the benzyl protons are adjacent to an electronegative oxygen atom. The protons on the piperidine ring have distinct chemical shifts due to their proximity to the amide and carbamate functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity. For Benzyl (2-oxopiperidin-3-yl)carbamate, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data for Benzyl (2-oxopiperidin-3-yl)carbamate

AdductPredicted m/z
[M+H]⁺249.12337
[M+Na]⁺271.10531

Predicted data from PubChem CID 11482034.[1]

The choice of ionization technique (e.g., Electrospray Ionization - ESI) is critical. ESI is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺, which is ideal for confirming the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific bonds.

Table 4: Expected IR Absorptions for Benzyl (2-oxopiperidin-3-yl)carbamate

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (Amide and Carbamate)3200 - 3400
C=O (Amide)1640 - 1680
C=O (Carbamate)1690 - 1730
C-O (Carbamate)1200 - 1300
Aromatic C-H~3030
Aliphatic C-H2850 - 2960

The presence of two distinct carbonyl peaks would be a key diagnostic feature in the IR spectrum, differentiating the amide and carbamate groups.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, with built-in checks and expected outcomes.

Synthesis of (R)-Benzyl piperidin-3-ylcarbamate

A reliable synthetic procedure is the first step in obtaining material for characterization. The following is a robust protocol for the synthesis of the title compound.[2]

Protocol 1: Synthesis of (R)-Benzyl piperidin-3-ylcarbamate [2]

  • Dissolution: Dissolve (R)-3-aminopiperidine dihydrochloride (1.0 eq) in water (5-10 volumes).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Addition of Benzyl Chloroformate: Add a solution of benzyl chloroformate (1.05 eq) in dichloromethane (5-10 volumes) dropwise to the vigorously stirred aqueous solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in DCM).

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Washing: Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexanes) or recrystallization.

Single-Crystal X-ray Diffraction Workflow

The following is a generalized workflow for obtaining a single crystal structure of a small molecule.

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Growth: The key and often most challenging step. Grow single crystals of the purified compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: Select a suitable, well-formed crystal and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen is used to cool the crystal, which minimizes thermal motion and radiation damage. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Benzyl (2-oxopiperidin-3-yl)carbamate purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xrd Single-Crystal X-ray Diffraction (if crystalline) purification->xrd structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation xrd->structure_confirmation

Caption: General experimental workflow for synthesis and structural characterization.

decision_tree cluster_spectroscopy Spectroscopic Analysis start Is the compound crystalline? yes_xrd Perform Single-Crystal X-ray Diffraction start->yes_xrd Yes no_spectroscopy Rely on Spectroscopic Methods start->no_spectroscopy No final_structure Final Structural Assignment yes_xrd->final_structure Definitive Structure nmr NMR (Connectivity) no_spectroscopy->nmr ms MS (Molecular Formula) nmr->ms ir IR (Functional Groups) ms->ir proposed_structure Proposed Structure ir->proposed_structure Combined Data proposed_structure->final_structure

Caption: Decision tree for selecting structural characterization techniques.

Conclusion

References

  • PubChem. Benzyl n-[(3s)-2-oxopiperidin-3-yl]carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Enantiomers of (2-oxopiperidin-3-yl)carbamate via Chiral HPLC

In the landscape of pharmaceutical development and medicinal chemistry, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. The compound (2-oxopiperidin-3-yl)carbamate, a key structural motif in various pharmacologically active agents, possesses a stereocenter at the C3 position of the piperidinone ring, necessitating robust analytical methods for the separation and quantification of its enantiomers. This guide, drawing upon established principles of chiral chromatography, provides a comparative analysis of suitable High-Performance Liquid Chromatography (HPLC) methods for this purpose.

The Critical Choice: Chiral Stationary Phases (CSPs)

The cornerstone of chiral HPLC is the chiral stationary phase, which interacts differentially with the two enantiomers, leading to their separation. The selection of an appropriate CSP is the most critical step in method development.[1] Based on the structural features of (2-oxopiperidin-3-yl)carbamate—a lactam ring, a carbamate group, and a secondary amine within the ring—the following CSPs are prime candidates for successful enantioseparation.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in resolving a vast array of chiral compounds.[2][3] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2]

For a molecule like (2-oxopiperidin-3-yl)carbamate, the carbamate and lactam moieties can engage in hydrogen bonding and dipole-dipole interactions with the carbamate groups on the polysaccharide backbone of the CSP.

Two of the most successful and widely used polysaccharide-based CSPs are:

  • Amylose tris(3,5-dimethylphenylcarbamate): Commercially available as Chiralpak® AD-H and Lux® Amylose-1. This CSP is particularly effective for separating a wide range of racemates.[4][5][6]

  • Cellulose tris(3,5-dimethylphenylcarbamate): Commercially available as Chiralcel® OD-H and Lux® Cellulose-1. This CSP offers complementary selectivity to the amylose-based phases.[7][8]

Macrocyclic Glycopeptide-Based CSPs: Unique Selectivity for Polar and Ionizable Compounds

Macrocyclic glycopeptide CSPs, such as those based on vancomycin (e.g., Astec® CHIROBIOTIC® V2), offer a unique and powerful alternative for chiral separations.[9] These CSPs are particularly well-suited for the separation of polar and ionizable compounds due to their complex structure, which includes multiple stereocenters, peptide linkages, and aromatic rings.[10] The chiral recognition mechanism involves a combination of ionic interactions, hydrogen bonding, and inclusion in the macrocyclic cavity.[9]

For (2-oxopiperidin-3-yl)carbamate, which has basic character due to the piperidine ring nitrogen, a macrocyclic glycopeptide CSP could provide excellent resolution, especially in polar ionic or polar organic mobile phases.

Comparative Analysis of Recommended CSPs

The choice between polysaccharide and macrocyclic glycopeptide CSPs will depend on the specific requirements of the analysis, including the desired mobile phase compatibility and potential for elution order reversal.

FeaturePolysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC V2)
Chiral Selector Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)[5][6]Vancomycin
Primary Interactions Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion[2][7]Ionic interactions, hydrogen bonding, inclusion complexation[9]
Typical Analytes Broad range, including neutral and weakly polar compoundsPolar and ionizable compounds, especially amines and acids[10]
Common Mobile Phases Normal Phase (Hexane/Alcohol), Polar Organic (MeOH, EtOH, ACN)[2]Polar Ionic (MeOH/Acid/Base), Polar Organic, Reversed Phase[9][11]
Advantages High success rate, broad applicability, extensive literature supportUnique selectivity, excellent for polar compounds, multiple mobile phase modes[9]
Considerations Coated versions have solvent limitationspH range limitations

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as a robust starting point for the chiral separation of (2-oxopiperidin-3-yl)carbamate. It is recommended to screen both a polysaccharide-based and a macrocyclic glycopeptide-based column to determine the optimal stationary phase.

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP

This protocol utilizes a Chiralpak® AD-H column, a widely successful CSP for a variety of chiral compounds.

Objective: To resolve the enantiomers of (2-oxopiperidin-3-yl)carbamate using a polysaccharide-based CSP in normal phase and polar organic modes.

Materials:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)

  • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA)

  • Mobile Phase B (Polar Organic): Methanol with 0.1% Diethylamine (DEA)

  • Sample: Racemic (2-oxopiperidin-3-yl)carbamate dissolved in mobile phase at 1 mg/mL

  • HPLC System: Standard HPLC system with UV detector

Methodology:

  • Column Installation and Equilibration:

    • Install the Chiralpak® AD-H column in the HPLC system.

    • Equilibrate the column with the initial mobile phase (e.g., Mobile Phase A) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection:

    • Inject 10 µL of the sample solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or a more appropriate wavelength based on the analyte's UV spectrum)

  • Data Analysis:

    • Analyze the resulting chromatogram for the resolution of two peaks corresponding to the enantiomers.

    • Calculate the retention factors (k'), selectivity (α), and resolution (Rs).

  • Optimization (if necessary):

    • If separation is not achieved, switch to Mobile Phase B (Polar Organic mode) and re-equilibrate the column.

    • The ratio of hexane to alcohol in the normal phase can be adjusted (e.g., 90:10, 70:30) to optimize retention and resolution.

    • The concentration of the basic additive (DEA) may be adjusted or changed to another amine if peak shape is poor.

Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide-Based CSP

This protocol employs a CHIROBIOTIC® V2 column, which is particularly effective for compounds with amine functionalities.

Objective: To resolve the enantiomers of (2-oxopiperidin-3-yl)carbamate using a macrocyclic glycopeptide-based CSP in polar ionic mode.

Materials:

  • Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm (or equivalent)

  • Mobile Phase (Polar Ionic): Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide[11]

  • Sample: Racemic (2-oxopiperidin-3-yl)carbamate dissolved in mobile phase at 1 mg/mL

  • HPLC System: Standard HPLC system with UV or Mass Spectrometric (MS) detector

Methodology:

  • Column Installation and Equilibration:

    • Install the CHIROBIOTIC® V2 column.

    • Equilibrate with the polar ionic mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection:

    • Inject 5 µL of the sample solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or MS detection for enhanced sensitivity and specificity.

  • Data Analysis:

    • Evaluate the chromatogram for enantiomeric resolution.

    • Calculate relevant chromatographic parameters.

  • Optimization (if necessary):

    • The concentrations of the acidic and basic additives can be adjusted to fine-tune selectivity and peak shape.

    • Other polar organic solvents like ethanol or acetonitrile can be evaluated as the main mobile phase component.

Visualizing the Workflow

A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Analyte Racemic (2-oxopiperidin-3-yl)carbamate Screen_Polysaccharide Screen on Polysaccharide CSP (e.g., Chiralpak AD-H) - Normal Phase - Polar Organic Mode Analyte->Screen_Polysaccharide Screen_Macrocyclic Screen on Macrocyclic CSP (e.g., CHIROBIOTIC V2) - Polar Ionic Mode Analyte->Screen_Macrocyclic Evaluate Evaluate Resolution (Rs) Selectivity (α) Screen_Polysaccharide->Evaluate Screen_Macrocyclic->Evaluate No_Separation No/Poor Separation (Try alternative CSPs) Evaluate->No_Separation Failure Good_Separation Good Separation (Rs > 1.5) Evaluate->Good_Separation Success Optimize Optimize Mobile Phase - Solvent Ratio - Additives - Temperature Validate Method Validation (Robustness, Linearity, etc.) Optimize->Validate Good_Separation->Optimize Final_Method Final Analytical Method Validate->Final_Method

Caption: Chiral HPLC method development workflow.

Concluding Remarks for the Practicing Scientist

The enantioselective separation of (2-oxopiperidin-3-yl)carbamate is an achievable, albeit non-trivial, analytical challenge. A systematic screening approach employing both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases is highly likely to yield a successful separation. The structural characteristics of the analyte, particularly the presence of a lactam and a carbamate group, make it an excellent candidate for resolution on columns like Chiralpak® AD-H and CHIROBIOTIC® V2.

By starting with the recommended protocols and systematically optimizing the mobile phase composition, researchers can develop a robust and reliable HPLC method for the accurate quantification of the enantiomers of (2-oxopiperidin-3-yl)carbamate. This, in turn, is a critical step in advancing the development of new, safer, and more effective chiral drugs.

References
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022, June 14). The Journal of Organic Chemistry - ACS Publications. Retrieved February 20, 2026, from [Link]

  • Lux Cellulose-1 Chiral LC Columns. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 20, 2026, from [Link]

  • Lux™. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. (n.d.). HPLC-MART. Retrieved February 20, 2026, from [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022, June 14). PMC. Retrieved February 20, 2026, from [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. (2024, January 25). FULIR. Retrieved February 20, 2026, from [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Astec® CHIROBIOTIC® V2 Chiral HPLC Column. (n.d.). Krackeler Scientific, Inc.. Retrieved February 20, 2026, from [Link]

  • Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved February 20, 2026, from [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024, May 9). FULIR. Retrieved February 20, 2026, from [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. (n.d.). DOI. Retrieved February 20, 2026, from [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). LCGC. Retrieved February 20, 2026, from [Link]

  • Column description. (n.d.). HPLC.eu. Retrieved February 20, 2026, from [Link]

  • Please read this instruction sheet completely before using this column. (n.d.). Daicel Chiral Technologies. Retrieved February 20, 2026, from [Link]

  • Characterization of Chiral Adsorbents on the Chromatographic Separation of Praziquantel Enantiomers. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved February 20, 2026, from [Link]

  • chiral columns. (n.d.). HPLC.eu. Retrieved February 20, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved February 20, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved February 20, 2026, from [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzyl (2-oxopiperidin-3-yl)carbamate

The core principle of chemical waste management is containment and proper classification. Benzyl (2-oxopiperidin-3-yl)carbamate, while not classified as an acutely hazardous waste, requires a structured disposal pathway...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical waste management is containment and proper classification. Benzyl (2-oxopiperidin-3-yl)carbamate, while not classified as an acutely hazardous waste, requires a structured disposal pathway due to its chemical nature as a carbamate and piperidine derivative. This guide will detail the necessary steps, from initial waste segregation to final handover for disposal, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Chemical Profile
  • Benzyl Carbamate Moiety: Carbamates as a class can have varying levels of toxicity. The benzyl group itself is a common protecting group in organic synthesis.

  • Piperidine Ring: Piperidine is a heterocyclic amine that is flammable and can cause skin and eye irritation.

Given these structural features, it is prudent to handle Benzyl (2-oxopiperidin-3-yl)carbamate with the appropriate personal protective equipment (PPE) and to avoid generating dust or aerosols.

Table 1: Assumed Hazard Profile and Required PPE

Hazard Classification (Assumed)Personal Protective Equipment (PPE)
Eye IrritantANSI-approved safety glasses or goggles
Skin IrritantChemical-resistant gloves (Nitrile or Neoprene)
Respiratory Irritant (if dust)Lab coat, long pants, closed-toe shoes
Use in a well-ventilated area or chemical fume hood
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of Benzyl (2-oxopiperidin-3-yl)carbamate waste. This workflow is designed to minimize exposure and ensure compliance with general laboratory waste guidelines.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in the waste disposal process. Immediately upon generation, all waste containing Benzyl (2-oxopiperidin-3-yl)carbamate must be classified and separated from other waste streams.

  • Solid Waste: This includes contaminated filter paper, weighing boats, and any residual solid compound. This should be collected in a designated, leak-proof container clearly labeled for "Non-Halogenated Solid Chemical Waste."

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a separate, compatible, and clearly labeled "Non-Halogenated Liquid Chemical Waste" container. Do not mix with halogenated solvent waste.

  • Contaminated Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.

  • Empty Containers: The original container of Benzyl (2-oxopiperidin-3-yl)carbamate, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.

Step 2: Waste Container Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all personnel. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Benzyl (2-oxopiperidin-3-yl)carbamate."

  • The approximate concentration and total amount of the waste.

  • The date the waste was first added to the container.

  • The primary hazards (e.g., "Irritant").

Step 3: Secure Storage of Waste

Designated waste accumulation areas should be used for the temporary storage of hazardous waste containers.

  • Containers must be kept tightly sealed at all times, except when adding waste.

  • Store waste in a secondary containment bin to prevent spills.

  • The storage area should be well-ventilated and away from sources of ignition.

Step 4: Scheduling a Waste Pickup

Once a waste container is full or has been in storage for a period defined by institutional or local regulations (often 90 or 180 days), a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Benzyl (2-oxopiperidin-3-yl)carbamate waste.

cluster_segregation Step 1: Waste Segregation cluster_containment Step 2 & 3: Containment & Storage start Waste Generation (Benzyl (2-oxopiperidin-3-yl)carbamate) solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste sharps Contaminated Sharps start->sharps solid_container Labeled 'Non-Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Labeled 'Non-Halogenated Liquid Waste' Container liquid_waste->liquid_container sharps_container Sharps Container sharps->sharps_container storage Secure Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage pickup Step 4: Schedule EHS Waste Pickup storage->pickup end Final Disposal by Licensed Contractor pickup->end

Caption: Disposal workflow for Benzyl (2-oxopiperidin-3-yl)carbamate.

Regulatory Context

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to properly characterize and manage their waste from generation to final disposal. Always consult your institution's EHS department, as they will have specific procedures that are compliant with federal, state, and local regulations.

Conclusion

The safe and compliant disposal of Benzyl (2-oxopiperidin-3-yl)carbamate is a non-negotiable aspect of laboratory research. By following a systematic approach of hazard assessment, proper segregation, secure containment, and authorized disposal, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult with your institution's safety professionals.

References

  • Title: Managing Your Hazardous Waste: A Guide for Small Businesses Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Less is Better: A Guide to Minimizing Waste in Laboratories Source: American Chemical Society URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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